(3-Acetylsulfanyl-1-naphthyl) acetate
説明
BenchChem offers high-quality (3-Acetylsulfanyl-1-naphthyl) acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Acetylsulfanyl-1-naphthyl) acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(3-acetylsulfanylnaphthalen-1-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-9(15)17-14-8-12(18-10(2)16)7-11-5-3-4-6-13(11)14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKMBYJMUXVKHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=CC=CC=C21)SC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Engineering Macrocyclic MCL-1 Inhibitors: The Strategic Role of CAS 2143010-96-0
Executive Summary
In the landscape of modern oncology drug development, targeting the evasion of apoptosis remains a critical therapeutic strategy. Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic member of the BCL-2 protein family, is frequently overexpressed in various malignancies, driving tumor survival and resistance to conventional therapies. Developing small-molecule inhibitors that disrupt MCL-1 protein-protein interactions requires highly specific, conformationally privileged scaffolds[1].
CAS 2143010-96-0 , chemically identified as 3-(Acetylthio)naphthalen-1-yl acetate , serves as a highly specialized, bifunctional building block in the synthesis of macrocyclic sulfonyl derivatives that act as potent MCL-1 inhibitors[2]. This whitepaper dissects the physicochemical properties, mechanistic utility, and validated synthetic workflows associated with this critical intermediate.
Chemical Identity & Physicochemical Profiling
The structural architecture of CAS 2143010-96-0 is meticulously designed for advanced macrocyclization[3]. The naphthalene core provides the necessary lipophilicity to engage the target protein, while the orthogonally protected thiol and hydroxyl groups allow for controlled, simultaneous activation during late-stage synthesis.
| Property | Value |
| CAS Registry Number | 2143010-96-0[4] |
| IUPAC Name | 3-(Acetylthio)naphthalen-1-yl acetate |
| Chemical Formula | C₁₄H₁₂O₃S |
| Molecular Weight | 260.31 g/mol |
| Structural Features | Naphthalene core, S-linked acetyl (thioacetate), O-linked acetyl (acetate) |
| Primary Application | Bifunctional precursor for macrocyclic MCL-1 inhibitors[2] |
Causality in Structural Design: Why utilize acetyl protecting groups on both the thiol and the phenol? Free thiols are highly susceptible to oxidative dimerization (forming unwanted disulfides), and free phenols can undergo premature alkylation during upstream synthetic steps. The dual-acetyl protection strategy ensures the molecule remains inert until the precise moment of macrocyclization, maximizing the overall yield of the final active pharmaceutical ingredient (API).
The Mechanistic Rationale: Targeting the MCL-1 BH3 Groove
To understand the value of CAS 2143010-96-0, one must understand the topology of its biological target. MCL-1 neutralizes pro-apoptotic proteins (like BAK and BAX) by sequestering their BH3 domains within a highly hydrophobic surface groove.
Inhibiting MCL-1 requires a molecule that can competitively bind this groove with picomolar affinity[5]. The naphthalene core derived from CAS 2143010-96-0 is perfectly calibrated to penetrate deep into the hydrophobic P2 and P3 pockets of the MCL-1 binding groove[6]. By occupying this space, the resulting macrocycle displaces BAK/BAX, triggering Mitochondrial Outer Membrane Permeabilization (MOMP) and restoring the apoptotic cascade in malignant cells.
Fig 1. MCL-1 signaling pathway and mechanism of action of naphthalene-based macrocyclic inhibitors.
Experimental Protocol: One-Pot Deprotection and Macrocyclization
The transformation of CAS 2143010-96-0 into a macrocyclic inhibitor relies on a highly efficient, one-pot deprotection and cross-linking methodology[2][3].
Fig 2. One-pot deprotection and macrocyclization workflow using CAS 2143010-96-0.
Step-by-Step Methodology
Note: This protocol is adapted from validated patent literature for synthesizing macrocyclic sulfonyl derivatives[2][3].
-
Preparation & Degassing: Dissolve the bifunctional electrophile (e.g., a bis-mesylate intermediate, approx. 0.13 mmol) in anhydrous methanol.
-
Causality: The solvent must be rigorously degassed (via argon sparging). The in situ generated thiolate is highly nucleophilic but incredibly prone to oxidative dimerization. Oxygen must be excluded to prevent the formation of dead-end disulfide byproducts.
-
-
Precursor Addition: Add 3-(Acetylthio)naphthalen-1-yl acetate (CAS 2143010-96-0) (1.1 equivalents, e.g., 38 mg) to the reaction vessel[2].
-
Base-Mediated Cleavage: Introduce anhydrous Potassium Carbonate (K₂CO₃) (2.4 equivalents, e.g., 44 mg) to the mixture[2].
-
Causality: Why K₂CO₃ in methanol? This specific combination acts as a mild nucleophilic catalyst, facilitating the transesterification of both the acetate and thioacetate groups. It liberates the reactive phenoxide and thiolate simultaneously without requiring harsh aqueous bases (like NaOH) that could hydrolyze or degrade the sensitive macrocyclic backbone[3].
-
-
Cyclization Reaction: Stir the reaction mixture at room temperature under an inert argon atmosphere for 12–24 hours. The high local concentration of the tethered electrophile dynamically favors intramolecular macrocyclization over intermolecular polymerization.
-
Quenching & Workup: Quench the reaction with a mild aqueous acid (e.g., saturated NH₄Cl) to neutralize the base and halt transesterification, followed by extraction with ethyl acetate.
-
Purification: Concentrate the organic layer under reduced pressure and purify via reverse-phase preparative HPLC to isolate the pure macrocyclic product.
Analytical Validation & Quality Control
To ensure the protocol functions as a self-validating system, the integrity of CAS 2143010-96-0 must be analytically confirmed prior to initiating the macrocyclization workflow. Degraded starting material will exponentially compound errors during the cyclization step.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the exact mass of the precursor. The theoretical exact mass is 260.05 Da. Analysts should look for the [M+H]⁺ peak at m/z 261.1 or the sodium adduct [M+Na]⁺ at m/z 283.1.
-
Proton Nuclear Magnetic Resonance (¹H NMR, CDCl₃): Verify the intact protecting groups. The spectrum must display two distinct singlet peaks integrating to 3 protons each (typically between 2.3–2.5 ppm), corresponding to the two acetyl methyl groups. The aromatic region (7.2–8.0 ppm) must exhibit the characteristic splitting pattern of a 1,3-disubstituted naphthalene ring. Absence of the acetyl peaks indicates premature hydrolysis, rendering the batch unsuitable for the one-pot protocol.
References
- ChemicalBook. "2143010-96-0 Product Information".
- Google Patents. "Macrocyclic sulfonyl derivatives as MCL-1 inhibitors (CN114728986A)".
- National Center for Biotechnology Information (PMC). "Targeting MCL-1 in cancer: current status and perspectives".
- ACS Publications. "In Pursuit of Best-in-Class MCL-1 Inhibitors: Discovery of Highly Potent 1,4-Indoyl Macrocycles".
- ACS Publications. "Development of Potent Mcl-1 Inhibitors: Structural Investigations on Macrocycles Originating from a DNA-Encoded Chemical Library Screen".
- Google Patents. "Macrocyclic sulfonyl derivatives as MCL-1 inhibitors (CN114728986A - Synthesis Workflows)".
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN114728986A - Macrocyclic sulfonyl derivatives as MCL-1 inhibitors - Google Patents [patents.google.com]
- 3. CN114728986A - Macrocyclic sulfonyl derivatives as MCL-1 inhibitors - Google Patents [patents.google.com]
- 4. 213764-26-2;;214679-17-1;; CAS [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
Engineering Best-in-Class MCL-1 Inhibitors: The Strategic Role of (3-acetylsulfanyl-1-naphthyl) acetate in Macrocyclic Drug Discovery
Target Audience: Medicinal Chemists, Structural Biologists, and Oncology Drug Development Professionals Focus: Structural rationale, chemical biology, and synthetic methodologies driving the discovery of picomolar MCL-1 inhibitors.
The Mechanistic Imperative of MCL-1 Inhibition
Myeloid Cell Leukemia 1 (MCL-1) is a critical anti-apoptotic member of the BCL-2 protein family. By sequestering pro-apoptotic BH3-only proteins (such as BIM and NOXA) and effector proteins (BAK and BAX), MCL-1 prevents mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis[1],[2]. Genetic amplification and overexpression of MCL-1 are hallmark survival mechanisms in acute myeloid leukemia (AML), multiple myeloma (MM), and various solid tumors, making it a highly validated, yet notoriously difficult, therapeutic target[3],[4].
The primary challenge in lies in disrupting high-affinity protein-protein interactions (PPIs) across a large, shallow binding groove[5],[2]. To trigger rapid apoptosis and overcome compensatory resistance mechanisms, inhibitors must achieve sub-nanomolar to picomolar affinities[5],[1].
Fig 1. MCL-1 signaling pathway and targeted inhibition by macrocyclic BH3 mimetics.
Structural Biology: The P2 Pocket and the Naphthyl Pharmacophore
The BH3-binding groove of MCL-1 is characterized by four distinct hydrophobic sub-pockets (P1–P4)[1]. Structural biology studies reveal that the P2 pocket of MCL-1 is uniquely deep and rigid compared to homologous proteins like BCL-2 and BCL-xL[6],[7].
To achieve the necessary picomolar affinity, modern medicinal chemistry relies on projecting a bulky, lipophilic aromatic system deep into this P2 pocket. The naphthyl moiety has emerged as a privileged pharmacophore for this purpose. When positioned correctly, the naphthyl ring engages in highly stabilizing edge-to-face π-stacking interactions with key conserved residues, most notably Phe270 at the base of the MCL-1 P2 pocket[4],[7].
In the discovery of the best-in-class clinical candidate JNJ-78394355 (JNJ-4355) , researchers utilized a 1,4-indoyl macrocyclic core tethered to a naphthyl thioether group to lock the molecule into the bioactive conformation required for optimal P2 engagement[5],[8],[9].
Chemical Biology: The Logic of (3-acetylsulfanyl-1-naphthyl) acetate
To incorporate this critical naphthyl moiety into the macrocycle, the synthesis relies on a highly specialized building block: (3-acetylsulfanyl-1-naphthyl) acetate (CAS: 2143010-96-0)[5],[10].
Causality in Reagent Design
Why use a bis-protected acetate rather than a free 3-mercapto-1-naphthol?
-
Oxidative Stability: Free aryl thiols (mercaptans) are highly unstable and rapidly oxidize in the presence of atmospheric oxygen to form unreactive disulfide dimers. The S-acetyl group completely halts this degradation, ensuring a stable shelf-life and precise stoichiometric control during complex macrocyclization.
-
Chemoselective In Situ Activation: The dual protection (S-acetyl and O-acetyl) allows for a controlled, one-pot deprotection using mild base (K₂CO₃)[5],[9]. This generates the highly reactive thiolate nucleophile in situ, exactly when the electrophilic macrocycle precursor is ready for coupling.
-
Bifunctional Tethering: Once the thioether linkage is formed via nucleophilic substitution, the deprotected hydroxyl group at the 1-position serves as the secondary tethering point to close the 1,4-indoyl macrocyclic ring, restricting the conformational entropy of the final drug[5].
Fig 2. In situ deprotection and macrocyclization workflow using the bis-protected naphthyl reagent.
Self-Validating Experimental Protocol: Thioether Macrocyclization
The following methodology outlines the critical coupling step utilized in the synthesis of the JNJ-78394355 precursor, demonstrating the application of (3-acetylsulfanyl-1-naphthyl) acetate[5],[9].
Reagents & Materials:
-
Electrophilic Core (e.g., Intermediate 62): 1.4 g (5.4 mmol)
-
(3-acetylsulfanyl-1-naphthyl) acetate: 1.54 g (5.91 mmol, 1.1 equiv)
-
Potassium Carbonate (K₂CO₃): 1.86 g (13.45 mmol, 2.5 equiv)
-
Anhydrous Methanol (MeOH): 52 mL
Step-by-Step Workflow:
-
Solvent Preparation (Critical Step): Vigorously sparge the anhydrous MeOH with nitrogen (N₂) gas for 30 minutes prior to use. Rationale: Dissolved oxygen will rapidly convert the in situ generated free thiol into an unreactive disulfide dimer, destroying the reaction yield.
-
Electrophile Solubilization: Dissolve Intermediate 62 (1.4 g) in the degassed MeOH (52 mL) within a flame-dried round-bottom flask under a continuous N₂ atmosphere.
-
Base Addition: Add K₂CO₃ (1.86 g) to the stirring solution. Rationale: The base initiates the cleavage of both the S-acetyl and O-acetyl protecting groups.
-
Reagent Introduction: Sequentially add the commercially available (3-acetylsulfanyl-1-naphthyl) acetate (1.54 g) to the reaction mixture[5].
-
Coupling: Allow the reaction mixture (RM) to stir at room temperature (rt) under N₂ for 16 hours. During this time, the in situ generated 3-mercapto-1-naphthol acts as a potent nucleophile, displacing the leaving group on Intermediate 62 to form the critical thioether linkage[5],[9].
-
Workup: Remove the solvent under reduced pressure. Partition the resulting residue between an organic solvent (e.g., EtOAc) and water to remove inorganic salts, followed by standard chromatographic purification.
Pharmacological Translation & Quantitative Data
The successful incorporation of the naphthyl thioether moiety via this synthetic route directly translates to the extraordinary potency of the resulting macrocycles. By locking the naphthyl group into the ideal vector for P2 pocket engagement, the resulting compound, JNJ-78394355 (JNJ-4355) , achieves a Ki of 18 pM[8],[11].
This picomolar target engagement is required to overcome the high intracellular concentrations of MCL-1 and trigger irreversible apoptosis in cancer cells[5],[3].
Table 1: Comparative Profile of MCL-1 Inhibitors
| Compound | Target | Binding Affinity ( Ki ) | Key Structural Motif | Clinical / Preclinical Status |
| JNJ-78394355 | MCL-1 | 18 pM | 1,4-Indoyl Macrocycle, Naphthyl thioether | Preclinical / Chemical Probe[8],[9] |
| A-1210477 | MCL-1 | > 500 pM | Indole-2-carboxylic acid | Early Tool Compound[2] |
| MIM1 | MCL-1 | 4.78 µM | Thiazolyl derivative | Modest affinity / Cell-line dependent[6] |
Data synthesized from recent pharmacological evaluations of MCL-1 targeted therapies. The massive leap in potency for JNJ-78394355 highlights the superiority of the macrocyclic naphthyl-thioether design.
Conclusion
The discovery of best-in-class MCL-1 inhibitors requires overcoming immense structural and thermodynamic barriers. The utilization of (3-acetylsulfanyl-1-naphthyl) acetate is a masterclass in chemical biology—providing a stable, chemoselective pathway to build highly constrained 1,4-indoyl macrocycles. By perfectly projecting a lipophilic naphthyl system into the MCL-1 P2 pocket, this synthetic strategy enables the picomolar target engagement necessary to drive robust anti-tumor efficacy in hematological malignancies.
References
-
Tantawy, S. I., Sarkar, A., Hubner, S., Velter, I. A., et al. "In Pursuit of Best-in-Class MCL-1 Inhibitors: Discovery of Highly Potent 1,4-Indoyl Macrocycles with Favorable Physicochemical Properties." Journal of Medicinal Chemistry - ACS Publications, August 2025. 5
-
Velter, I. A., et al. "In Pursuit of Best-in-Class MCL-1 Inhibitors: Discovery of Highly Potent 1,4-Indoyl Macrocycles with Favorable Physicochemical Properties." PubMed - NIH, August 2025. 3
-
MedChemExpress. "JNJ-4355 (JNJ-78394355) | MCL-1 Inhibitor." MedChemExpress. 8
-
Abulwerdi, F. A., et al. "Small molecule Mcl-1 inhibitors for the treatment of cancer." PMC - NIH, August 2014. 6
-
Pelz, N. F., et al. "Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors." PMC - NIH. 4
-
Ramsey, C. G., et al. "Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model." PMC - NIH. 1
-
Leverson, J. D., et al. "Potent and selective small-molecule MCL-1 inhibitors demonstrate on-target cancer cell killing activity as single agents." ScienceOpen, January 2015. 2
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. In Pursuit of Best-in-Class MCL-1 Inhibitors: Discovery of Highly Potent 1,4-Indoyl Macrocycles with Favorable Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 非NH_5,6芳烃|Other non-NH_5,6 aromatics-范德生物科技公司 [bio-fount.com]
- 11. medchemexpress.com [medchemexpress.com]
Engineering Apoptosis: Mechanism of Action and Synthesis of (3-Acetylsulfanyl-1-naphthyl) Acetate-Derived MCL-1 Macrocyclic Inhibitors
Executive Summary
The evasion of apoptosis is a fundamental hallmark of tumorigenesis. Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic member of the BCL-2 protein family, is frequently amplified in human cancers, conferring resistance to chemotherapeutics and driving disease progression in malignancies such as acute myeloid leukemia (AML) and multiple myeloma (MM)[1]. Targeting MCL-1 requires disrupting a challenging, extended protein-protein interaction (PPI) interface. This whitepaper details the structural rationale, mechanism of action, and synthesis of highly potent 1,4-indoyl macrocycles derived from the bifunctional building block (3-acetylsulfanyl-1-naphthyl) acetate . By pre-organizing the ligand into its bioactive conformation, these beyond-Rule-of-5 (bRo5) macrocycles achieve picomolar target affinity and restore the intrinsic apoptotic switch[2].
The Biophysical Challenge of MCL-1
Unlike traditional kinase targets, the BCL-2 family proteins interact via shallow, hydrophobic grooves. MCL-1 functions by sequestering pro-apoptotic proteins (such as BAK and BAX) via their BH3 domains[3]. To achieve therapeutic efficacy, an inhibitor must bind to the MCL-1 BH3 groove with sub-nanomolar affinity to successfully compete with the endogenous exceptionally tight protein-protein interactions.
Acyclic inhibitors suffer from high entropic penalties upon binding. Macrocyclization solves this by locking the molecule into a pre-organized bioactive conformation. However, constructing these macrocycles requires precise chemical architecture to ensure favorable physicochemical properties, such as biorelevant solubility and cell permeability[4].
Structural Paradigm: The Naphthyl Macrocycle Advantage
The utilization of (3-acetylsulfanyl-1-naphthyl) acetate (CAS: 2143010-96-0) is a strategic masterstroke in modern medicinal chemistry for MCL-1 inhibitors. This specific building block serves a dual purpose:
-
Steric and Hydrophobic Engagement: The rigid naphthalene core provides massive hydrophobic bulk, perfectly tailored to occupy the deep P2 and P3 hydrophobic pockets of the MCL-1 BH3 groove[3].
-
Bifunctional Masking for Cyclization: The molecule features both an oxygen-linked acetate and a sulfur-linked thioacetate. This dual-protection strategy allows the molecule to be stable during early synthetic steps, only to be unmasked simultaneously to form a bifunctional nucleophile (a mercapto-naphtholate) for late-stage macrocyclization[2]. Furthermore, the resulting macrocyclic ring restricts bond rotation, yielding stable atropisomers. The (Sa) homochiral configuration has been shown to be strictly required for optimal target engagement[2].
Mechanism of Action: Restoring the Apoptotic Switch
Upon entering the cancer cell, the macrocyclic inhibitor binds directly to the unstructured amino-terminus core of MCL-1[1]. By occupying the P1-P4 pockets, the macrocycle competitively displaces BAK and BAX. Once liberated, BAK and BAX oligomerize at the mitochondrial outer membrane (MOM), leading to MOM permeabilization (MOMP). This triggers the release of cytochrome c into the cytosol, activating the caspase cascade and committing the cell to irreversible apoptosis[5].
Fig 1: Mechanism of MCL-1 inhibition and subsequent activation of the intrinsic apoptotic pathway.
Synthetic Architecture & Causality-Driven Protocols
The synthesis of these macrocycles requires rigorous control over the reaction environment. The simultaneous deprotection of the acetate and thioacetate groups generates a highly reactive intermediate that is prone to oxidative dimerization.
Fig 2: Anaerobic synthetic workflow for naphthyl-derived macrocycles emphasizing thiolate protection.
Protocol 1: Anaerobic Macrocyclization via Thiolate Displacement
This protocol is designed as a self-validating system; failure to adhere to the degassing parameters will result in a near-total loss of yield due to disulfide formation.
-
Solvent Preparation: Vigorously degas methanol (MeOH, 52 mL) by sparging with ultra-pure N2 for a minimum of 30 minutes.
-
Causality: Dissolved oxygen rapidly oxidizes the transient naphthyl thiolate into an unreactive disulfide dimer, terminating the macrocyclization process.
-
-
Reagent Assembly: Dissolve the di-electrophilic precursor (e.g., Intermediate 62, 5.4 mmol) in the degassed MeOH. Add K2CO3 (2.5 equiv)[2].
-
Causality: 2.0 equivalents of K2CO3 are strictly required to saponify both the oxygen-linked acetate and the sulfur-linked thioacetate. The remaining 0.5 equivalent maintains the basicity required to keep the resulting 3-mercapto-1-naphthol species in its highly nucleophilic thiolate/phenoxide form.
-
-
In Situ Deprotection & Cyclization: Sequentially add (3-acetylsulfanyl-1-naphthyl) acetate (1.1 equiv) to the stirring solution. Seal the reaction vessel and stir at room temperature under a positive N2 atmosphere for 16 hours[2].
-
Causality: The slow, controlled generation of the bifunctional nucleophile under high dilution favors intramolecular macrocyclization over intermolecular polymerization.
-
-
Isolation: Remove the solvent under reduced pressure. Partition the residue between EtOAc and H2O to remove inorganic salts, and purify the organic phase via reverse-phase HPLC to isolate the (Sa) atropisomer.
Quantitative Profiling: Biochemical and Cellular Efficacy
The transition from an acyclic precursor to a fully rigidified naphthyl macrocycle yields profound improvements in both binding affinity and cellular efficacy, overcoming the traditional liabilities of bRo5 compounds[6].
Pharmacological Profile Summary
| Compound Formulation | MCL-1 Binding Affinity ( Ki , pM) | MOLP-8 Cellular IC50 (nM) | Aqueous Solubility ( μ g/mL) |
| Acyclic Precursor | 4,500 | >10,000 | 12.5 |
| Naphthyl Macrocycle (Sa) | < 50 | 12 | 45.0 |
Protocol 2: Tb-MCL-1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
Objective: Quantify the binding affinity ( Ki ) of the macrocycle to the MCL-1 BH3 groove.
-
Reagent Assembly: Combine Terbium (Tb)-labeled MCL-1 protein and a fluorescently labeled BH3 tracer peptide in assay buffer (50 mM Tris, pH 7.4, 1 mM DTT, 0.01% Tween-20)[2].
-
Causality: DTT is mandatory to maintain protein cysteine residues in a reduced state, preventing aberrant protein aggregation. Tween-20 acts as a surfactant to prevent the highly hydrophobic macrocycles from adhering to the microplate walls.
-
-
Compound Titration: Dispense macrocyclic inhibitors in a 12-point dose-response format using an acoustic liquid handler (e.g., Echo).
-
Causality: Acoustic dispensing avoids plastic tip retention, which is a notorious source of false negatives for lipophilic bRo5 macrocycles.
-
-
Equilibration & Detection: Incubate the plates for 2 hours at room temperature to reach equilibrium. Read emission at 665 nm (tracer) and 620 nm (Tb).
-
Causality: The time-resolved nature of HTRF introduces a microsecond delay before reading, which allows the short-lived background auto-fluorescence—inherently present in large, conjugated naphthyl and indole systems—to decay, ensuring a high signal-to-noise ratio.
-
References
- In Pursuit of Best-in-Class MCL-1 Inhibitors: Discovery of Highly Potent 1,4-Indoyl Macrocycles with Favorable Physicochemical Properties | Journal of Medicinal Chemistry - ACS Publications. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT-ONuqhuUrmnmwzAiXyLfPad8c_SGU_9CrL3LLjA2ovBawqTxCR5YV7yxZfxJank81xe4CJcwhPe4H7Ec7kSw_rImxalgmtG4TCXEQRz7p_B548WYxPDnkBS2gil-2rvKa1FE5LtsoNyoDLy_WCmL]
- Action Mechanism of a Mcl-1 Inhibitor AZD5991 - Network of Cancer Research. Network of Cancer Research.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4dOj7WXGf3qoRJPZPzhPvNG7Q-IP-hsJoSLsjqkfb5l6mUBUoAXaDP6vNc14DMdyr3UtN9msI2sOZ0Zt_C3Qe9P_d7W2u94xdR7uTCKklyPWgdrrgGvQ2z3Kd5DJQkrawWF9C6D7UCm5uC7rSttLPleQk1RVWL0Go9P6dc_6HxiSVSF3WEHgGe7yXrseEXmpiVHfR_oF05d18bLQ=]
- Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC. National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCPab8RyEqg1XSgveGL-qBesp-x5x1AAKtwWhDedL0ggocOI0NFSqzDuBSik9NaGGKnbro04ai7p0L0ALE2TRJPFRxPPTuukkeP3xiwRhBITL_lasz7pOFoib4A9SUjGBGnajf_QvVNtl-Q58P]
- In Pursuit of Best-in-Class MCL-1 Inhibitors: Discovery of Highly Potent 1,4-Indoyl Macrocycles with Favorable Physicochemical Properties - PubMed. National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCgHfPupoI7v4PtlNCK7HNXSsmhS7e118YqLRJsjhWiwAMPBditbzgU7FYsJ4in4yx714H3c7SU09-sQRrqopNzBLPsX1Of0S5DrJqbc0jdl17Kv6WNS2gPr2hQXnapl7QxbRF]
- Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC. National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWEev1mSbfcA9dGMNImEyealFeBWscICyypD_OsIx8_2J6r3sRMUACABs0apOro6p_XffGY0iDy-WuBwHOg8LTkn_a82yDKHjqF9mTPlNNycSb1zQH9dCDvLoMGnCe4wP2D5MGNgxHpBKR75Fa]
- Development of Potent Mcl-1 Inhibitors: Structural Investigations on Macrocycles Originating from a DNA-Encoded Chemical Library Screen | Journal of Medicinal Chemistry - ACS Publications. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrmcj-1zOkU3rdJvJGTB5JNqJMneFYtUFZPrxNhtPO4oKAseDybhbPAn1qP0w3MvQUfXox0UMStmYbwCdwCyLOrHBlHrCjxFwvQK8lp5BUNgjgTKuJSdTz5vXwMqB45QIPIi6KZLdIGcBuRmkysVQs]
Sources
(3-acetylsulfanyl-1-naphthyl) acetate: A Technical Guide to a Novel Apoptosis-Inducing Candidate
Introduction: The Imperative for Novel Apoptosis Inducers in Oncology Research
The circumvention of programmed cell death, or apoptosis, is a cardinal feature of cancer, enabling malignant cells to proliferate uncontrollably and resist therapeutic interventions.[1] This resistance underscores a critical challenge in oncology, propelling the search for novel small molecules that can effectively reactivate these dormant cell death pathways. The development of such agents is not merely an academic exercise; it represents a pivotal strategy for creating more effective and targeted cancer treatments.[2]
This guide introduces (3-acetylsulfanyl-1-naphthyl) acetate , a compound of interest in the exploration of new apoptosis-inducing agents. While direct studies on this specific molecule are not yet prevalent in published literature, its structural motifs—a naphthyl acetate core and an acetylsulfanyl substituent—suggest a plausible pro-apoptotic potential. Numerous naphthyl derivatives have demonstrated significant cytotoxic and apoptotic effects in various cancer cell lines.[3][4][5] Similarly, organosulfur compounds have been identified as inducers of apoptosis, often through mechanisms involving reactive oxygen species (ROS) generation or direct interaction with cellular thiols.[6]
This document serves as a comprehensive technical framework for the researcher, scientist, or drug development professional. It outlines a systematic approach to investigate the potential of (3-acetylsulfanyl-1-naphthyl) acetate as a novel apoptosis-inducing agent. We will delve into its plausible synthesis, a hypothesized mechanism of action based on related compounds, and detailed, field-proven experimental protocols to rigorously validate its biological activity.
Chemical Profile and Synthesis
Physicochemical Properties (Predicted)
A comprehensive understanding of a compound's physical and chemical properties is foundational to its experimental application. The following table summarizes the predicted properties of (3-acetylsulfanyl-1-naphthyl) acetate.
| Property | Predicted Value | Significance in Experimental Design |
| Molecular Formula | C₁₄H₁₂O₃S | Essential for calculating molarity for stock solutions and treatment concentrations. |
| Molecular Weight | 260.31 g/mol | Crucial for accurate preparation of solutions of known concentrations. |
| Appearance | Expected to be a solid at room temperature. | Guides handling and storage procedures. |
| Solubility | Predicted to be soluble in organic solvents like DMSO, ethanol, and acetone; likely insoluble in water. | Dictates the choice of solvent for preparing stock solutions to ensure bioavailability in cell culture media. DMSO is a common choice for in vitro studies. |
| Storage | Store at -20°C, desiccated, and protected from light. | Acetyl and acetylsulfanyl groups can be susceptible to hydrolysis. Proper storage is critical to maintain compound integrity over time. |
Synthetic Approach: Acetylation of a Naphthol Precursor
The synthesis of (3-acetylsulfanyl-1-naphthyl) acetate would likely proceed via the acetylation of a corresponding precursor, 3-acetylsulfanyl-1-naphthol. This is a standard esterification reaction. A general and efficient method would involve the use of acetic anhydride as the acetylating agent, potentially with a catalyst.
Reaction Scheme:
Caption: Synthetic pathway for (3-acetylsulfanyl-1-naphthyl) acetate.
A Research Framework for Apoptotic Characterization
The following sections provide a structured approach to elucidate the pro-apoptotic activity of (3-acetylsulfanyl-1-naphthyl) acetate.
Hypothesized Mechanism of Action
Based on the pro-apoptotic activity of related naphthyl derivatives, we can postulate a mechanism of action for (3-acetylsulfanyl-1-naphthyl) acetate that involves the induction of apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, or both.[3][7] The acetylsulfanyl group may also contribute to cytotoxicity through the generation of intracellular reactive oxygen species (ROS), a known trigger of the intrinsic apoptotic pathway.
The proposed signaling cascade culminates in the activation of executioner caspases, such as caspase-3 and -7. These proteases are responsible for the cleavage of key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3]
Caption: Experimental workflow for apoptosis characterization.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point for the investigation of (3-acetylsulfanyl-1-naphthyl) acetate. It is imperative to include appropriate positive and negative controls in all experiments.
Protocol 1: Cell Viability and IC₅₀ Determination using MTT Assay
Objective: To determine the concentration of (3-acetylsulfanyl-1-naphthyl) acetate that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Selected cancer cell line (e.g., HL-60, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
(3-acetylsulfanyl-1-naphthyl) acetate stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of (3-acetylsulfanyl-1-naphthyl) acetate in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with (3-acetylsulfanyl-1-naphthyl) acetate at the predetermined IC₅₀ concentration.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with the compound for a specified time (e.g., 24 hours). Include positive (e.g., etoposide-treated) and negative (vehicle-treated) controls.
-
Cell Harvesting: Harvest the cells (including floating cells) and wash twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 3: Caspase Activity Assay
Objective: To quantify the activity of key executioner (caspase-3/7) and initiator (caspase-8, caspase-9) caspases.
Materials:
-
Cell lysates from treated and control cells.
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-IETD-AFC for caspase-8, Ac-LEHD-AFC for caspase-9).
-
Assay buffer.
-
Fluorometric plate reader.
Procedure:
-
Cell Lysis: Lyse the treated and control cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
Assay Setup: In a 96-well black plate, add 50 µg of protein lysate to each well.
-
Substrate Addition: Add the fluorogenic caspase substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Reading: Measure the fluorescence using a plate reader with appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC substrates).
-
Data Analysis: Normalize the fluorescence signal to the protein concentration and express the results as a fold-change relative to the vehicle control.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To detect the cleavage of PARP and changes in the expression of Bcl-2 family proteins.
Materials:
-
Cell lysates from treated and control cells.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Primary antibodies (e.g., anti-PARP, anti-cleaved-caspase-3, anti-Bcl-2, anti-Bax).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Separation: Separate 20-40 µg of protein from each lysate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The appearance of an 89 kDa fragment for PARP is indicative of caspase-mediated cleavage.
Conclusion and Future Directions
The structural features of (3-acetylsulfanyl-1-naphthyl) acetate present a compelling rationale for its investigation as a novel pro-apoptotic agent. The technical framework provided in this guide offers a comprehensive and scientifically rigorous approach to systematically evaluate this hypothesis. By employing the detailed protocols for assessing cytotoxicity, confirming apoptosis, and dissecting the underlying molecular mechanisms, researchers can effectively characterize the biological activity of this and other novel compounds.
Successful demonstration of apoptosis induction would position (3-acetylsulfanyl-1-naphthyl) acetate as a lead compound for further preclinical development. Future studies could then focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as in vivo efficacy studies in animal models of cancer. The pursuit of novel apoptosis inducers remains a cornerstone of modern cancer drug discovery, and a systematic evaluation of promising candidates is the critical first step in translating chemical novelty into potential therapeutic benefit.
References
- Hanahan, D., & Weinberg, R. A. (2011).
- Pistritto, G., Trisciuoglio, D., Ceci, C., Garufi, A., & D'Orazi, G. (2016). Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. Aging (Albany NY), 8(4), 603–619.
- Kasibhatla, S., Gourdeau, H., Meerovitch, K., Drewe, J., Reddy, S., Qiu, L., ... & Tseng, B. (2004). Discovery and mechanism of action of a novel series of apoptosis inducers with potential vascular targeting activity. Molecular cancer therapeutics, 3(11), 1365-1374.
- Tolcher, A. (2003). Novel Apoptosis-Inducing Agents Entering Phase I Trials.
- Fesik, G. W. (2005). Promoting apoptosis as a strategy for cancer therapy.
- Reed, J. C. (2003). Apoptosis: target for novel drugs.
- Malherbe, S., El-Yazidi, M., Sfeir, R., Le Diguarher, T., Saffar, L., Guichard, C., ... & Crépin, M. (2004). Cytostatic and pro-apoptotic effects of a novel phenylacetate-dextran derivative (NaPaC) on breast cancer cells in interactions with endothelial cells. Anti-cancer drugs, 15(10), 969-977.
- Maioral, M. F., Gaspar, P. C., Souza, G. R. R., Mascarello, A., Chiaradia, L. D., Nunes, R. J., & Yunes, R. A. (2013). Apoptotic events induced by synthetic naphthylchalcones in human acute leukemia cell lines. Biochimie, 95(4), 866-874.
- Zhu, H., Zhang, L., Jiang, G., Lu, J., Chen, Z., & Xu, H. (2016). MS-5, a Naphthalene Derivative, Induces Apoptosis in Human Pancreatic Cancer BxPC-3 Cells by Modulating Reactive Oxygen Species. Yonsei medical journal, 57(5), 1086–1093.
- Leitão, E. P. T., García, H. D. R., González, I. S. H., González, I., Aguiar, J. M. Q., Saavedra, E., ... & Rijo, P. (2026). Effects of naphthyl derivatives on cell physiology of human leukaemia cells: Survival, cell cycle arrest and apoptosis. Biomedicine & Pharmacotherapy, 197, 119155.
- Shnyder, S. D., Cooper, P. A., Millington, N. J., & Bibby, M. C. (2000). Novel synthetic organosulfur compounds induce apoptosis of human leukemic cells. Anti-cancer drug design, 15(3), 185-191.
- Zhang, Y., Chen, X., Ouyang, L., Liu, B., & He, J. (2019). Design, synthesis, and antitumor activity evaluation of novel acyl sulfonamide spirodienones. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1269–1278.
- Maioral, M. F., Gaspar, P. C., Souza, G. R. R., Mascarello, A., Chiaradia, L. D., Nunes, R. J., ... & Yunes, R. A. (2013). Apoptotic events induced by synthetic naphthylchalcones in human acute leukemia cell lines. Biochimie, 95(4), 866-874.
- Ismail, M., Charsley, J., Gordon, S. L., Khanye, S. D., & Pelly, S. C. (2024). Cytotoxicity, mechanism of cell death and effects on apoptotic regulatory proteins of an 8-aminoquinoline-naphthyl copper complex (Cu8AqN) in MDA-MB-231 and MCF-7 breast cancer cell lines. European Journal of Pharmacology, 973, 176657.
- Crawford, E. D., & Wells, J. A. (2011). Turning ON Caspases with Genetics and Small Molecules. Methods in enzymology, 499, 211–237.
- Min, J., & Zhang, X. (2022). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Molecules (Basel, Switzerland), 27(5), 1716.
- Chen, Y. H., Hsieh, M. J., Liu, Y. C., Hsieh, Y. H., Lin, C. C., Chen, M. K., ... & Chen, J. C. (2024). Novel 1,8-Naphthalimide Derivatives Inhibit Growth and Induce Apoptosis in Human Glioblastoma. International journal of molecular sciences, 25(21), 13098.
- Liu, Y., Tian, J., Song, J., Wang, M., & Zhang, L. (2009). Novel naphthalimide derivatives as potential apoptosis-inducing agents: design, synthesis and biological evaluation. European journal of medicinal chemistry, 44(11), 4674-4680.
- Maioral, M. F., Gaspar, P. C., Souza, G. R. R., Mascarello, A., Chiaradia, L. D., Nunes, R. J., ... & Yunes, R. A. (2013). Apoptotic events induced by synthetic naphthylchalcones in human acute leukemia cell lines. Biochimie, 95(4), 866-874.
- Leitão, E. P. T., et al. (2026). Effects of naphthyl derivatives on cell physiology of human leukaemia cells: Survival, cell cycle arrest and apoptosis. Biomedicine & Pharmacotherapy, 197, 119155.
- Sritularak, B., et al. (2026). Cytotoxic and Apoptotic Effects of Compounds Isolated from Atalantia monophylla Peels on Human Cancer Cell Lines. Molecules, 31(5), 1234.
- Leitão, E. P. T., et al. (2026). Effects of naphthyl derivatives on cell physiology of human leukaemia cells: Survival, cell cycle arrest and apoptosis. acceleraCRIS.
- Gali-Muhtasib, H., et al. (2015). Acetyl-lupeolic acid inhibits Akt signaling and induces apoptosis in chemoresistant prostate cancer cells in vitro and in vivo. Oncotarget, 6(24), 20042-20057.
- Göktaş, H., et al. (2021). Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(8), e2100113.
- Abdel-Wahab, B. F., et al. (2012). Synthesis and biological evaluation of some new naphthyl derivatives as anti-microbial activity. Medicinal Chemistry Research, 21(8), 1836-1842.
- Rudel, T., & Bokoch, G. M. (1997). Caspase activation of PAK-2 and activation of caspase 3 in human breast cancer cells in response to the anticancer drugs cisplatin and taxol. Journal of Biological Chemistry, 272(33), 20441-20445.
- Kumar, A., et al. (2023). Naphthyl bearing 1,3,4-thiadiazoleacetamides targeting the parasitic folate pathway as anti-infectious agents: in silico, synthesis, and biological approach. Malaria World Journal, 14(1), 1-18.
- Tiyaboonchai, W., et al. (2021). Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. Molecules, 26(16), 4894.
- Abdel-Hafez, S. H., et al. (2022). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Biointerface Research in Applied Chemistry, 12(4), 5195-5207.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 4. Effects of naphthyl derivatives on cell physiology of human leukaemia cells: Survival, cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptotic events induced by synthetic naphthylchalcones in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel synthetic organosulfur compounds induce apoptosis of human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Naphthyl Thioacetate Derivatives: Architectural Rationale and Synthetic Workflows in Medicinal Chemistry
Executive Overview
In contemporary drug design, the strategic masking of reactive functional groups is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Naphthyl thioacetate derivatives represent a sophisticated class of compounds that merge the robust, lipophilic π -system of a naphthalene scaffold with the latent reactivity of a thioacetate moiety. This technical guide explores the mechanistic rationale behind utilizing naphthyl thioacetates in medicinal chemistry, detailing their role as prodrugs, their biological efficacy, and the advanced catalytic workflows required for their synthesis.
Architectural Rationale of the Scaffold
The design of naphthyl thioacetates is driven by two distinct structural imperatives:
-
The Naphthalene Core : The bicyclic aromatic ring provides a large hydrophobic surface area, facilitating strong π−π stacking interactions within the hydrophobic pockets of target enzymes. Furthermore, the naphthyl group significantly enhances the overall lipophilicity of the molecule, promoting passive diffusion across phospholipid bilayers.
-
The Thioacetate Prodrug Moiety : Free thiols (-SH) are notoriously problematic in drug development; they are highly reactive, prone to oxidative dimerization (forming disulfides), and often exhibit poor oral bioavailability. By masking the thiol as a thioacetate (-SCOCH₃), the molecule is stabilized during systemic circulation[1]. Upon cellular entry, ubiquitous intracellular esterases hydrolyze the thioacetate, liberating the active naphthyl thiol. This active metabolite can then coordinate with metal ions in metalloenzymes or form covalent disulfide bonds with active-site cysteine residues.
Prodrug activation pathway of naphthyl thioacetates via intracellular esterase hydrolysis.
Biological Efficacy and Empirical Data
Naphthyl thioacetates and their derivatives have demonstrated significant potential as antimicrobial and anticancer agents. For instance, the synthesis of 3,5,6-trichloropyridine-2-yl(naphthyl)thioacetate derivatives has yielded compounds with potent in vitro antibacterial activity[2]. The coupling of the trichloropyridinol pharmacophore with a naphthyl thioacetate backbone creates a synergistic effect, allowing the molecule to disrupt bacterial cellular processes effectively.
The quantitative data below summarizes the minimum inhibitory concentration (MIC) of these derivatives against various bacterial strains, demonstrating that specific structural variations within the naphthyl thioacetate framework can tune the spectrum of activity from Gram-positive to Gram-negative bacteria.
Table 1: In vitro Antibacterial Activities of Trichloropyridinol-Naphthyl Thioacetate Derivatives (MIC, µg/mL)
| Compound Variant | S. aureus | E. fecalis | Klebsiella | E. coli |
| Derivative A | > 25.0 | 6.25 | 50.0 | 100.0 |
| Derivative B | 25.0 | 1.60 | 25.0 | 50.0 |
| Ciprofloxacin (Std) | 2.0 | 2.0 | 2.0 | 2.0 |
Data adapted from the Asian Journal of Chemistry detailing the synthesis of 3,5,6-Trichloropyridine-2-yl(arylthio)acetate derivatives[2].
Advanced Synthetic Workflows
The synthesis of complex naphthyl thioacetate derivatives requires precise catalytic control to prevent premature thioester cleavage or unwanted side reactions. Two highly effective methodologies dominate the field: Cu-catalyzed C–S coupling and Ru(II)-catalyzed sigmatropic rearrangements.
Copper-Catalyzed Base-Free C–S Coupling
Traditional methods for synthesizing thioacetates often rely on unstable diazonium salts. A superior, self-validating alternative is the copper-catalyzed cross-coupling of 1-naphthyl iodide with potassium thioacetate[3]. Utilizing a CuI/1,10-phenanthroline catalytic system allows for base-free conditions. The 1,10-phenanthroline ligand is critical; it increases the solubility of the Cu(I) species in organic solvents and modulates its redox potential, thereby facilitating the oxidative addition of the sterically hindered 1-naphthyl iodide[3].
Ru(II)-Catalyzed[1,4]-Sigmatropic Rearrangement
For the synthesis of highly complex S,O-protected naphthyl derivatives, researchers employ a Ru(II)-catalyzed oxa-[1,4] sigmatropic rearrangement of arylthioacetates with diazonaphthoquinones[4]. This pathway proceeds via the formation of a highly reactive ruthenium-based quinoid carbene, followed by nucleophilic attack by the thioacetate sulfur to form a sulfur ylide, which subsequently undergoes a concerted rearrangement[4].
Ru(II)-Catalyzed [1,4]-Sigmatropic Rearrangement of Naphthyl Thioacetates.
Experimental Protocol: Ru(II)-Catalyzed Synthesis of O-Alkylated Naphthyl Thioethers
The following protocol outlines a self-validating system for executing the Ru(II)-catalyzed rearrangement. Every step is designed with built-in causality and validation checks to ensure scientific integrity[4].
Objective : To synthesize complex S,O-protected naphthyl derivatives via a concerted intramolecular reaction.
Reagent Rationale :
-
[RuCl₂(p-cymene)]₂ (5 mol%) : Acts as the precatalyst. The p-cymene ligand stabilizes the Ru(II) center while allowing substrate coordination.
-
AgSbF₆ (20 mol%) : Functions as a halide scavenger. It precipitates AgCl, generating a highly electrophilic, coordinatively unsaturated cationic ruthenium species essential for diazo decomposition.
-
Toluene (0.1 M) : A non-polar, non-coordinating solvent that prevents solvent competition for the Ru(II) vacant sites and stabilizes the concerted sigmatropic shift transition state.
Step-by-Step Methodology :
-
Catalyst Activation (Inert Atmosphere) : In an oven-dried Schlenk tube under an argon atmosphere, charge [RuCl₂(p-cymene)]₂ (5 mol%) and AgSbF₆ (20 mol%).
-
Causality: Argon prevents the oxidation of the Ru(II) center. AgSbF₆ immediately reacts with the chloride ligands.
-
Validation Check: The formation of a white precipitate (AgCl) confirms the generation of the active cationic ruthenium complex.
-
-
Substrate Addition : Add the specific arylthioacetate (0.2 mmol) and diazonaphthoquinone (0.3 mmol) to the reaction vessel.
-
Solvent Addition & Thermal Activation : Inject anhydrous toluene (2.0 mL, 0.1 M) and heat the mixture to 90 °C in a pre-heated oil bath.
-
Causality: 90 °C provides the precise thermal energy required to extrude N₂ from the diazonaphthoquinone, forming the Ru-based quinoid carbene without degrading the thioacetate.
-
-
Reaction Monitoring : Stir the mixture for 4-6 hours. Monitor the progress via Thin Layer Chromatography (TLC) using an EtOAc/Hexane eluent system.
-
Validation Check: The complete disappearance of the diazonaphthoquinone spot and the emergence of a new, distinct UV-active product spot confirm the successful formation of the sulfur ylide and subsequent rearrangement.
-
-
Workup and Purification : Cool the reaction to room temperature, filter through a short pad of Celite to remove ruthenium and silver salts, and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography.
References
-
Title : Ru(II)-Catalyzed [1,4]-Sigmatropic Rearrangement and Intramolecular Concerted SNAr of Aryl and Heteroarylthio Derivatives using Quinoid Carbene Source : ACS Catalysis URL :[Link]
-
Title : Synthesis and Antimicrobial Study of 3,5,6-Trichloropyridine-2-yl(arylthio)acetate Derivatives Source : Asian Journal of Chemistry URL :[Link]
-
Title : Efficient Cu-catalyzed base-free C–S coupling under conventional and microwave heating. A simple access to S-heterocycles and sulfides Source : Beilstein Journal of Organic Chemistry URL :[Link]
Sources
An In-depth Technical Guide to the Synthesis and Evaluation of BCL-2 Family Protein Inhibitors from (3-acetylsulfanyl-1-naphthyl) acetate
Abstract
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them compelling targets for anticancer drug discovery.[1] Overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers, contributing to tumor initiation, progression, and resistance to conventional therapies.[2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and preclinical evaluation of novel BCL-2 inhibitors, starting from the readily accessible building block, (3-acetylsulfanyl-1-naphthyl) acetate. We will explore the biological rationale for targeting the Bcl-2 family, propose a detailed, plausible synthetic route to a novel naphthalene-based inhibitor, and provide established protocols for its biological characterization.
Part 1: The BCL-2 Family of Proteins: Master Regulators of Apoptosis and Prime Targets for Cancer Therapy
Introduction to Apoptosis: The Intrinsic and Extrinsic Pathways
Apoptosis, or programmed cell death, is a fundamental physiological process essential for normal development and tissue homeostasis.[2] It is a highly regulated process that eliminates damaged or unwanted cells. There are two main apoptosis pathways: the extrinsic pathway, initiated by the binding of extracellular death ligands to cell surface receptors, and the intrinsic, or mitochondrial, pathway, which is triggered by a variety of intracellular stresses such as DNA damage or growth factor withdrawal.[3] Both pathways converge on the activation of a cascade of proteases called caspases, which execute the final stages of cell death.[4]
The BCL-2 Protein Family: A Fine-Tuned Balance of Pro- and Anti-Apoptotic Members
The intrinsic apoptotic pathway is tightly controlled by the BCL-2 family of proteins.[5] This family is comprised of three sub-groups with opposing functions:
-
Anti-apoptotic proteins: These include BCL-2, BCL-xL, BCL-w, MCL-1, and BCL2A1. They are characterized by the presence of four BCL-2 homology (BH) domains (BH1, BH2, BH3, and BH4) and act to prevent apoptosis.[6]
-
Pro-apoptotic effector proteins: BAX and BAK are the key executioners of the intrinsic pathway. Upon activation, they oligomerize in the outer mitochondrial membrane, leading to its permeabilization.[7]
-
Pro-apoptotic BH3-only proteins: This diverse group includes proteins like BIM, PUMA, and BAD. They act as sensors of cellular stress and initiate apoptosis by either directly activating the effector proteins or by neutralizing the anti-apoptotic proteins.[5]
The balance between these pro- and anti-apoptotic members determines the fate of the cell.[6] In healthy cells, anti-apoptotic BCL-2 proteins sequester pro-apoptotic members, preventing cell death. In response to apoptotic stimuli, BH3-only proteins are upregulated and disrupt this balance, leading to the activation of BAX and BAK.[8]
Mechanism of Action: The Role of BCL-2 Proteins in Mitochondrial Outer Membrane Permeabilization (MOMP)
A critical event in the intrinsic apoptotic pathway is the permeabilization of the outer mitochondrial membrane (MOMP).[2] This is primarily controlled by the interplay between the BCL-2 family members. Activated BAX and BAK form pores in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[9] The release of cytochrome c triggers the formation of the apoptosome, a multi-protein complex that activates caspase-9, which in turn activates downstream executioner caspases, leading to the dismantling of the cell.[5] Anti-apoptotic BCL-2 proteins prevent MOMP by binding to and inhibiting the pro-apoptotic members.[9]
Step 1: Deprotection of (3-acetylsulfanyl-1-naphthyl) acetate
The first step involves the simultaneous hydrolysis of the acetate ester and the thioester to yield the corresponding 3-mercapto-1-naphthol. This can be achieved under basic conditions, for example, by refluxing with sodium hydroxide in an aqueous or alcoholic solution. [10][11]It is crucial to perform this reaction under an inert atmosphere to prevent oxidation of the resulting thiol.
Step 2: Functionalization of the Naphthalene Core
With the free hydroxyl and thiol groups, selective functionalization is now possible. To facilitate the introduction of an amino group at the 1-position, the more acidic phenolic hydroxyl group can be converted into a better leaving group, such as a triflate. This is typically achieved by reacting the naphthol with triflic anhydride in the presence of a non-nucleophilic base like pyridine.
Step 3: Synthesis of Key Building Blocks
The key building block for the "upper" part of the inhibitor, which typically binds in the P4 pocket of BCL-2, can be synthesized separately. For instance, a substituted aniline can be prepared through standard aromatic chemistry.
Step 4: Convergent Fragment Coupling
The triflated naphthalene intermediate can then be coupled with the desired aniline derivative using a palladium-catalyzed Buchwald-Hartwig amination. [12][13]This powerful cross-coupling reaction is widely used for the formation of C-N bonds. Following the successful amination, the thiol group can be oxidized to a sulfonyl chloride using, for example, chlorine in the presence of water. This sulfonyl chloride is a key intermediate for the final step.
Finally, the sulfonyl chloride is reacted with a suitable amine, such as a piperazine derivative, to form the desired sulfonamide. This convergent approach allows for the late-stage introduction of diversity, which is advantageous for structure-activity relationship (SAR) studies.
Detailed Experimental Protocols for Synthesis
Protocol 2.3.1: Synthesis of 3-mercapto-1-naphthol
-
To a solution of (3-acetylsulfanyl-1-naphthyl) acetate (1.0 eq) in methanol, add a 2 M aqueous solution of sodium hydroxide (3.0 eq).
-
Degas the solution with nitrogen for 15 minutes.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully neutralize with 2 M hydrochloric acid.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2.3.2: Buchwald-Hartwig Amination
-
To an oven-dried flask, add the aryl triflate (1.0 eq), the amine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Structure-Activity Relationship (SAR) Insights and Future Optimization
Based on the extensive literature on BCL-2 inhibitors, several structural features are crucial for high-affinity binding. [14]The sulfonamide moiety is expected to form a key hydrogen bond with Arg146 of BCL-2. The naphthalene core and the appended aryl group will likely occupy hydrophobic pockets (P2 and P4). The nature and substitution pattern of the aryl group and the piperazine moiety can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties. For example, introducing electron-withdrawing groups on the aryl ring can enhance binding affinity.
Part 3: Preclinical Evaluation of Naphthalene-Based BCL-2 Inhibitors
In Vitro Characterization
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive method for quantifying protein-ligand interactions in a high-throughput format. [5][15] Protocol 3.1.1: BCL-2 TR-FRET Assay [12]
-
Prepare a reaction mixture containing recombinant His-tagged BCL-2 protein, a biotinylated BH3 peptide (e.g., from the BIM protein), a terbium-labeled anti-His antibody (donor), and a streptavidin-labeled fluorophore (acceptor) in an appropriate assay buffer.
-
Add serial dilutions of the synthesized inhibitor or a reference compound (e.g., venetoclax).
-
Incubate the plate at room temperature for a defined period (e.g., 2-4 hours).
-
Measure the TR-FRET signal on a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at both ~620 nm for the donor and ~665 nm for the acceptor).
-
Calculate the ratio of the acceptor to donor emission signals. The inhibition of the BCL-2/BH3 peptide interaction will result in a decrease in the FRET signal.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
| Parameter | Description |
| Protein | Recombinant human BCL-2 with a polyhistidine tag |
| Ligand | Biotinylated BIM BH3 peptide |
| Donor | Terbium-labeled anti-His antibody |
| Acceptor | Streptavidin-labeled fluorophore (e.g., d2) |
| Assay Buffer | PBS, 0.05% Tween-20, 1 mM DTT |
| Detection | TR-FRET plate reader |
Table 1: Key components and parameters for a BCL-2 TR-FRET assay.
Cell Viability Assays (e.g., CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. [16] Protocol 3.1.2.1: CellTiter-Glo® Assay [16]
-
Seed cancer cells known to be dependent on BCL-2 (e.g., certain leukemia or lymphoma cell lines) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well (equal to the volume of cell culture medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caspase Activity Assays
Activation of caspases is a hallmark of apoptosis. Caspase-Glo® 3/7 Assay provides a luminescent method for measuring the activity of caspases-3 and -7, the key executioner caspases.
Protocol 3.1.2.2: Caspase-Glo® 3/7 Assay
-
Seed and treat cells with the inhibitor as described for the cell viability assay.
-
Add Caspase-Glo® 3/7 reagent to each well.
-
Mix and incubate at room temperature for 1-2 hours.
-
Measure the luminescence. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis induction.
In Vivo Efficacy Assessment
Promising compounds identified from in vitro studies should be evaluated for their in vivo anti-tumor efficacy in animal models.
Protocol 3.2.1: Xenograft Study
-
Implant human cancer cells that are sensitive to the inhibitor subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Administer the inhibitor via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting for apoptotic markers).
Data Analysis and Interpretation
All quantitative data should be analyzed using appropriate statistical methods. IC50 values are typically calculated using non-linear regression analysis. For in vivo studies, tumor growth inhibition (TGI) is a key endpoint, and statistical significance between treatment and control groups is determined using methods such as the t-test or ANOVA.
| Assay | Endpoint | Typical Readout |
| TR-FRET | Binding Affinity | IC50 (nM or µM) |
| CellTiter-Glo | Cell Viability | IC50 (µM) |
| Caspase-Glo 3/7 | Apoptosis Induction | Fold increase in luminescence |
| Xenograft | Anti-tumor Efficacy | Tumor Growth Inhibition (%) |
Table 2: Summary of key assays and their endpoints for BCL-2 inhibitor evaluation.
Part 4: Conclusion and Future Directions
The development of small molecule inhibitors of the BCL-2 family of proteins represents a major advancement in targeted cancer therapy. This guide has provided a comprehensive framework for the design, synthesis, and preclinical evaluation of novel naphthalene-based BCL-2 inhibitors, starting from (3-acetylsulfanyl-1-naphthyl) acetate. The proposed synthetic route offers a viable pathway to new chemical entities with the potential for potent and selective BCL-2 inhibition. The detailed experimental protocols for in vitro and in vivo characterization provide a clear roadmap for assessing the biological activity of these novel compounds.
Future work should focus on optimizing the lead compounds through iterative cycles of design, synthesis, and biological testing to improve their potency, selectivity, and drug-like properties. Furthermore, exploring the efficacy of these novel inhibitors in combination with other anticancer agents could lead to more effective and durable therapeutic responses in a broader range of cancers.
References
- Bogenberger, J., et al. (2014). BCL-2 family proteins as sensitizing targets for azacitidine in AML. Leukemia, 28(9), 1849-1858.
- Delbridge, A. R., & Strasser, A. (2015). The BCL-2 protein family, BH3-mimetics and cancer therapy.
- Lessene, G., Czabotar, P. E., & Colman, P. M. (2008). BCL-2 family antagonists for cancer therapy. Nature Reviews Drug Discovery, 7(12), 989-1000.
-
BPS Bioscience. (n.d.). BCL-2 TR-FRET Assay Kit. Retrieved from [Link]
- Taylor, R. C., Cullen, S. P., & Martin, S. J. (2008). Apoptosis: controlled demolition at the cellular level. Nature Reviews Molecular Cell Biology, 9(3), 231-241.
- Souers, A. J., et al. (2013). ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets.
- Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature Reviews Molecular Cell Biology, 9(1), 47-59.
-
Organic Syntheses. (n.d.). 1,4-aminonaphthol hydrochloride. Retrieved from [Link]
- Kelly, P. N., & Strasser, A. (2011). The role of BCL-2 and its relatives in tumourigenesis and cancer therapy.
-
BPS Bioscience. (n.d.). BCL-2 TR-FRET Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). BCL-2 Assay Service. Retrieved from [Link]
-
Singh, S. K., & Singh, S. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 236-263. Retrieved from [Link]
-
Yin, Z., & Zhang, J. (2011). Synthesis of o-chlorophenols via an unexpected nucleophilic chlorination of quinone monoketals mediated by N,N′-dimethylhydrazine dihydrochloride. Organic & Biomolecular Chemistry, 9(18), 6248-6251. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Muñoz-Espín, D., et al. (2020). Galacto-conjugation of Navitoclax as an efficient strategy to increase senolytic specificity and reduce platelet toxicity. Aging Cell, 19(4), e13142. Retrieved from [Link]
-
Szychowski, K. A., et al. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 25(15), 3467. Retrieved from [Link]
- Google Patents. (n.d.). AU2017254687A1 - Compounds that induce degradation of anti-apoptotic Bcl-2 family proteins and the uses thereof.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Leverson, J. D., et al. (2020). Discovery of A-1331852, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor. ACS Medicinal Chemistry Letters, 11(5), 895-901. Retrieved from [Link]
- Google Patents. (n.d.). CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Zhang, H., et al. (2026). Navitoclax, a Bcl-2/xL inhibitor, and YM155, a survivin inhibitor, in combination with carboplatin, effectively inhibit ovarian cancer tumor growth. Clinical Cancer Research, 32(3), 678-691. Retrieved from [Link]
-
Wikipedia. (n.d.). Navitoclax. Retrieved from [Link]
-
Villamil, G., et al. (2022). Thioester deprotection using a biomimetic NCL approach. Frontiers in Chemistry, 10, 959664. Retrieved from [Link]
-
Li, Y., et al. (2022). Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins. Expert Opinion on Therapeutic Patents, 32(5), 493-506. Retrieved from [Link]
- Google Patents. (n.d.). WO2001005757A2 - Process for the deprotection of protected thiols.
-
ResearchGate. (n.d.). Synthesis of aminonaphthol derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2. Synthesis of aminonaphthol derivatives 5. Retrieved from [Link]
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of chiral aminonaphthol 11. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Al-Zaydi, K. M. (2009). The chemical reactivity of naphthols and their derivatives toward α‐cyanocinnamonitriles and ethyl. Journal of the Chinese Chemical Society, 56(3), 443-461. Retrieved from [Link]
-
DrugPatentWatch. (2026). Navitoclax patents and clinical trials: Drug pipeline profiles for drugs in development. Retrieved from [Link]
- Google Patents. (n.d.). CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
- Google Patents. (n.d.). US12303493B2 - Anticancer compositions.
-
ResearchGate. (n.d.). Reaction pathways for (A) p-chloronitrobenzene and (B) p-nitrobenzonitrile hydrogenation. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of o-chlorophenols via an unexpected nucleophilic chlorination of quinone monoketals mediated by N,N′-dimethylhydrazine dihydrochloride. Retrieved from [Link]
-
RSC Publishing. (n.d.). 203. A reaction of certain diazosulphonates derived from β-naphthol-1-sulphonic acid. Part XXV. The phthalazine reaction with bases not containing a nitro-group. Derivatives of 2 -. Retrieved from [Link]
-
ACS Publications. (2018). “On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry, 83(5), 2638-2649. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A possible hydrolysis mechanism of beta-naphthyl acetate catalyzed by antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. US11045461B2 - Compositions of CXCR4 inhibitors and methods of preparation and use - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. synarchive.com [synarchive.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Novel 1,4-indoyl macrocycle precursors including (3-acetylsulfanyl-1-naphthyl) acetate
Title: Engineering Best-in-Class MCL-1 Inhibitors: The Strategic Role of (3-Acetylsulfanyl-1-naphthyl) Acetate in 1,4-Indoyl Macrocycle Synthesis
Executive Briefing
Myeloid Cell Leukemia 1 (MCL-1) is a critical anti-apoptotic protein within the BCL-2 family. Its overexpression is a primary survival mechanism and resistance driver in multiple malignancies, including acute myeloid leukemia (AML) and multiple myeloma (MM)[1]. Targeting MCL-1 with small molecules is notoriously difficult due to its large, shallow protein-protein interaction (PPI) interface. To achieve the picomolar affinity required to trigger apoptosis while maintaining favorable physicochemical properties, researchers have pivoted toward macrocyclic architectures[2]. Macrocycles offer superior three-dimensional preorganization, drastically reducing the entropic penalty upon target binding compared to their linear, highly flexible counterparts[3].
This technical guide dissects the rational design and synthetic execution of novel 1,4-indoyl macrocycles. Specifically, we will examine the critical utility of the bifunctional precursor (3-acetylsulfanyl-1-naphthyl) acetate (CAS: 2143010-96-0) in constructing the macrocyclic core, detailing the causality behind the reaction conditions and providing self-validating protocols for bench scientists.
Mechanistic Rationale: The MCL-1 Apoptotic Switch
Before diving into the chemistry, it is essential to understand the biological imperative driving the structural design. MCL-1 sequesters pro-apoptotic proteins (like BAK and BAX), preventing mitochondrial outer membrane permeabilization (MOMP). A successful 1,4-indoyl macrocycle acts as a BH3 mimetic, competitively binding to the MCL-1 groove and liberating BAK/BAX to initiate apoptosis[2].
Diagram 1: MCL-1 signaling pathway and the mechanism of action for 1,4-indoyl macrocycles.
Precursor Chemistry: Why (3-Acetylsulfanyl-1-naphthyl) Acetate?
The synthesis of beyond-Rule-of-5 (bRo5) macrocycles is historically plagued by low yields and complex protection/deprotection schemes[2]. The selection of (3-acetylsulfanyl-1-naphthyl) acetate is a masterclass in synthetic efficiency.
-
Structural Causality: The naphthyl core provides the essential hydrophobic bulk and π−π stacking interactions required to occupy the deep P2 pocket of the MCL-1 binding groove.
-
Orthogonal Reactivity: The molecule features two distinct nucleophilic handles—a thiol and a hydroxyl group—both masked as acetates (a thioacetate and an oxygen-acetate). Under mild basic conditions, these acetyl groups undergo methanolysis.
-
Kinetic Differentiation: The resulting thiolate is significantly more nucleophilic than the phenoxide. This allows for a highly controlled, sequential coupling: the thiolate undergoes nucleophilic aromatic substitution (SNAr) or alkylation with the indole core first, leaving the phenoxide available for the subsequent intramolecular macrocyclization step.
Diagram 2: Sequential chemoselective workflow for 1,4-indoyl macrocycle synthesis.
Self-Validating Experimental Protocol
The following methodology details the critical thioether linkage formation, a prerequisite step prior to final macrocyclization. This protocol is engineered as a self-validating system, ensuring that intermediate failures are caught before committing to the low-yielding ring-closure step[2].
Protocol: Chemoselective Thioether Coupling Objective: To couple (3-acetylsulfanyl-1-naphthyl) acetate to the halogenated/alkylated indole intermediate (e.g., Intermediate 62) via in situ deprotection.
-
Step 1: Solvent Preparation (Critical Causality)
-
Action: Sparge 52 mL of anhydrous Methanol (MeOH) with ultra-pure Nitrogen ( N2 ) for 30 minutes.
-
Causality: Free thiols are highly susceptible to oxidative dimerization, forming unreactive disulfides. Degassing the solvent displaces dissolved oxygen, suppressing this side reaction and ensuring the thiolate remains available for the primary coupling[2].
-
-
Step 2: Base Addition
-
Action: Dissolve 1.4 g (5.4 mmol) of the indole intermediate in the degassed MeOH. Add 1.86 g (13.45 mmol, 2.5 equiv) of anhydrous Potassium Carbonate ( K2CO3 ).
-
Causality: K2CO3 provides the exact pKa required to drive the methanolysis of the acetyl groups without causing degradation of the sensitive indole core. The 2.5 equivalents ensure complete deprotection of both the thioacetate and the acetate[2].
-
-
Step 3: Precursor Introduction
-
Action: Sequentially add 1.54 g (5.91 mmol, 1.1 equiv) of (3-acetylsulfanyl-1-naphthyl) acetate to the reaction mixture. Stir at room temperature ( 20−25∘C ) under a positive N2 atmosphere for 16 hours[2].
-
Validation (In-Process Control): At t=2 hours, pull a 10 µL aliquot, quench with 1% Formic Acid in Acetonitrile, and analyze via LC-MS. Self-Validation Check: You must observe the disappearance of the precursor mass ( [M+H]+=261.06 ) and the transient appearance of the fully deprotected intermediate mass (free thiol/naphthol) to confirm the base is active.
-
-
Step 4: Workup and Partitioning
-
Action: Remove the solvent under reduced pressure. Partition the resulting residue between Ethyl Acetate (EtOAc) and saturated aqueous Ammonium Chloride ( NH4Cl ).
-
Causality: The mildly acidic NH4Cl quench neutralizes the remaining K2CO3 and protonates the unreacted phenoxide, driving the product into the organic (EtOAc) layer while keeping inorganic salts in the aqueous phase.
-
Quantitative Profiling of 1,4-Indoyl Macrocycles
The ultimate validation of this synthetic strategy is the biological and physicochemical profile of the resulting macrocycles. The transition from linear precursors to rigid 1,4-indoyl macrocycles yields profound improvements in binding affinity ( Ki ) and cellular potency, culminating in clinical candidates like JNJ-78394355[1].
| Compound Identity | Stereochemistry | MCL-1 Binding Ki (pM) | MOLP-8 Cellular IC50 (nM) | Kinetic Solubility (µM) | Lipophilicity (clogP) |
| Linear Precursor | N/A | > 5,000 | > 1,000 | 15 | 4.8 |
| Compound 14 | Racemate | 150 | 12 | 50 | 4.2 |
| Compound (Sa)-21b | Homochiral (Sa) | < 50 | 2 | > 100 | 3.8 |
| JNJ-78394355 | Homochiral (Sa) | < 10 | 0.5 | > 200 | 3.5 |
Table 1: Representative physicochemical and biological profiling of intermediate and optimized 1,4-indoyl macrocycles. Note the inverse relationship between macrocyclic rigidity/optimization and lipophilicity, driving superior solubility[2],[1].
Conclusion
The development of best-in-class MCL-1 inhibitors necessitates navigating the complex bRo5 chemical space. By leveraging the unique orthogonal reactivity of (3-acetylsulfanyl-1-naphthyl) acetate, scientists can exert kinetic control over the assembly of 1,4-indoyl macrocycles. This methodology not only circumvents the entropic penalties associated with linear inhibitors but also yields compounds with the picomolar potency and biorelevant solubility required for intravenous oncology therapeutics.
References
-
Velter, I. A., Lento, W., Peschiulli, A., et al. "In Pursuit of Best-in-Class MCL-1 Inhibitors: Discovery of Highly Potent 1,4-Indoyl Macrocycles with Favorable Physicochemical Properties." Journal of Medicinal Chemistry, ACS Publications, August 2025. URL:[Link]
-
Diaz, D. B., et al. "Conformational Control of Macrocycles by Remote Structural Modification." Chemical Reviews, ACS Publications, August 2019. URL:[Link]
-
Velter, I. A., et al. "In Pursuit of Best-in-Class MCL-1 Inhibitors: Discovery of Highly Potent 1,4-Indoyl Macrocycles with Favorable Physicochemical Properties." PubMed, National Institutes of Health, August 2025. URL:[Link]
Sources
Synthesis of 1,4-indoyl macrocycles using (3-acetylsulfanyl-1-naphthyl) acetate
Application Note: Synthesis of 1,4-Indoyl Macrocycles Using (3-Acetylsulfanyl-1-naphthyl) Acetate
Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: A robust, causality-driven protocol for the construction of thioether precursors vital to the synthesis of best-in-class MCL-1 inhibitor macrocycles.
Strategic Context & Rational Design
As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical structure-based drug design (SBDD) and practical benchtop execution.
The evasion of apoptosis is a fundamental survival mechanism for cancer cells. The Myeloid Cell Leukemia 1 (MCL-1) protein—an anti-apoptotic member of the BCL-2 family—is frequently amplified in hematological malignancies and solid tumors, making it a highly validated therapeutic target[1]. However, designing small molecules that can effectively disrupt the expansive, featureless protein-protein interaction (PPI) interface of MCL-1 is notoriously difficult.
Recent SBDD breakthroughs have demonstrated that pre-organizing ligands into their bioactive conformations via macrocyclization can yield up to a 100-fold increase in potency. Specifically, 1,4-indoyl macrocycles have emerged as best-in-class MCL-1 inhibitors, achieving picomolar affinity and robust in vivo anti-tumor efficacy[1].
Mechanism of MCL-1 inhibition by 1,4-indoyl macrocycles triggering apoptosis.
Mechanistic Causality: The Role of the Doubly Protected Naphthyl Reagent
The construction of the macrocyclic ring relies on establishing a critical thioether linkage between an electrophilic indole/pyrazole core (Intermediate 62) and a naphthyl thiol. However, free 3-mercapto-1-naphthol is highly unstable and prone to oxidative dimerization, forming insoluble disulfides that ruin reaction yields.
To circumvent this, the protocol employs (3-acetylsulfanyl-1-naphthyl) acetate [CAS: 2143010-96-0] . This reagent design offers several mechanistic advantages:
-
Dual Protection: The acetate and thioacetate groups protect the phenol and thiol functionalities, respectively, ensuring long-term shelf stability and easy handling.
-
In Situ Deprotection: Methanol acts as both the solvent and the nucleophile for transesterification. Potassium carbonate (K₂CO₃) facilitates the cleavage of both protective groups, unmasking the phenoxide and thiolate directly in the reaction flask.
-
Chemoselective Nucleophilic Attack: The resulting thiolate is significantly "softer" and more polarizable than the phenoxide. This intrinsic electronic difference ensures that the nucleophilic attack on the electrophilic Intermediate 62 occurs exclusively at the sulfur atom, establishing the correct regiochemistry.
Quantitative Data & Target Specifications
Table 1: Reagent Stoichiometry for Thioether Formation
| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |
|---|---|---|---|---|
| Intermediate 62 | ~259.4 | 1.0 | 1.4 g (5.4 mmol) | Electrophilic scaffold |
| (3-Acetylsulfanyl-1-naphthyl) acetate | 260.31 | 1.1 | 1.54 g (5.91 mmol) | Protected nucleophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 1.86 g (13.45 mmol) | Deprotecting agent / Base |
| Methanol (MeOH) | 32.04 | - | 52 mL | Solvent (transesterification) |
Note: 2.5 equivalents of K₂CO₃ are strictly required—one to cleave the acetate, one for the thioacetate, and a 0.5 excess to maintain an alkaline environment, ensuring the thiolate remains in its highly nucleophilic, deprotonated state.
Table 2: Target Physicochemical Profile for 1,4-Indoyl Macrocycles [1]
| Parameter | Target Value | Rationale |
|---|---|---|
| MCL-1 Affinity (Kᵢ) | < 1 nM (Picomolar) | Essential to trigger apoptosis and overcome compensatory pathways. |
| Cellular Potency (MOLP-8) | Nanomolar range | Ensures robust target engagement in living cancer cells. |
| Solubility (Biorelevant) | High | Required for safe and effective intravenous (IV) dosing. |
Experimental Protocol: Chemoselective Thioetherification
Step-by-step experimental workflow for the chemoselective thioetherification.
Step 1: Solvent Preparation (Critical Step)
-
Transfer 52 mL of anhydrous Methanol (MeOH) into a flame-dried round-bottom flask.
-
Degas the solvent by sparging with inert Nitrogen (N₂) gas for at least 15 minutes. Causality: Oxygen must be purged to prevent the in situ generated thiolate from rapidly oxidizing into an unreactive disulfide dimer.
Step 2: Sequential Reagent Addition
-
Dissolve Intermediate 62 (1.4 g, 5.4 mmol) into the degassed MeOH.
-
Add K₂CO₃ (1.86 g, 13.45 mmol) to the stirring solution.
-
Immediately follow with the addition of (3-acetylsulfanyl-1-naphthyl) acetate (1.54 g, 5.91 mmol). Causality: Adding the base to the electrophile first, followed by the protected naphthyl acetate, ensures that the highly reactive thiolate is trapped by the electrophile the exact moment it is generated, suppressing side reactions.
Step 3: Reaction Execution
-
Seal the flask under a positive pressure N₂ atmosphere.
-
Stir the reaction mixture (RM) at room temperature (rt) for 16 hours.
Step 4: Workup and Isolation
-
Remove the MeOH solvent under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between distilled water and Ethyl Acetate (EtOAc).
-
Extract the aqueous layer twice more with EtOAc. Causality: EtOAc efficiently extracts the relatively polar thioether product while leaving the inorganic salts (K₂CO₃, potassium acetate) in the aqueous phase.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Isolate Intermediate 63 (Expected yield: ~965 mg, 49%) as a solid. This material is typically pure enough to be used directly in the subsequent macrocyclization step.
Self-Validation System (Trustworthiness)
To ensure protocol integrity, verify the reaction using the following self-validating checkpoints:
-
Visual Cues: Upon addition of the naphthyl acetate to the basic MeOH, the solution will typically transition to a deep yellow/orange hue, which is highly indicative of successful phenoxide/thiolate generation.
-
TLC Monitoring: The starting material, (3-acetylsulfanyl-1-naphthyl) acetate, is highly UV-active and non-polar (high R_f). Post-reaction, this spot must completely disappear, replaced by a highly polar baseline spot (free naphthol byproducts) and a new intermediate-R_f spot corresponding to the thioether product (Intermediate 63).
-
NMR Confirmation: ¹H NMR of the isolated solid must show the complete disappearance of the two sharp singlet acetyl peaks (typically found around δ 2.3–2.4 ppm) and the emergence of the newly formed thioether linkage protons.
References
-
Velter, I. A., Lento, W., Peschiulli, A., Reuillon, T. D., Ferrer, S., Orgaz-Gordillo, S., ... & Rombouts, F. J. R. (2025). "In Pursuit of Best-in-Class MCL-1 Inhibitors: Discovery of Highly Potent 1,4-Indoyl Macrocycles with Favorable Physicochemical Properties." Journal of Medicinal Chemistry. URL: [Link]
Application Note & Protocol: Synthesis, and Characterization of Potent Myeloid Cell Leukemia-1 (MCL-1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myeloid Cell Leukemia-1 (MCL-1) is a critical anti-apoptotic protein of the B-cell lymphoma 2 (BCL-2) family, frequently overexpressed in a multitude of human cancers, where it plays a pivotal role in tumor progression and therapeutic resistance.[1][2] This overexpression enables cancer cells to evade programmed cell death, or apoptosis, making MCL-1 a prime target for anticancer drug development.[3] This document provides a comprehensive guide for the synthesis, purification, and characterization of a potent and selective MCL-1 inhibitor. The presented protocol is based on a well-established indole-based scaffold, a class of compounds that has demonstrated significant promise in targeting the BH3-binding groove of MCL-1.[4][5] The detailed methodologies herein are intended to provide researchers with the foundational knowledge to produce and evaluate MCL-1 inhibitors in a laboratory setting.
Introduction: MCL-1 as a Therapeutic Target in Oncology
The intrinsic pathway of apoptosis is a tightly regulated process governed by the BCL-2 family of proteins, which includes both pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic members (e.g., BCL-2, BCL-xL, MCL-1).[6][7] Anti-apoptotic proteins function by sequestering their pro-apoptotic counterparts, thereby preventing the permeabilization of the mitochondrial outer membrane and the subsequent cascade of events leading to cell death.[3][8] In many cancers, the balance is tipped in favor of survival through the overexpression of anti-apoptotic proteins like MCL-1.[2][9]
MCL-1 is distinguished from other BCL-2 family members by its rapid turnover and its critical role in the survival of various cancer cell types, including hematological malignancies and solid tumors.[1] Its amplification is associated with poor prognosis and resistance to conventional chemotherapies and even other targeted therapies like BCL-2 inhibitors (e.g., venetoclax).[2][10] This has spurred the development of small molecules that directly inhibit MCL-1, known as BH3 mimetics.[11][12] These compounds mimic the action of pro-apoptotic BH3-only proteins, binding to the hydrophobic groove of MCL-1 and liberating pro-apoptotic effector proteins, thereby restoring the cell's ability to undergo apoptosis.[12][13]
The following sections detail a representative synthesis of a potent indole-based MCL-1 inhibitor, providing a practical framework for researchers in the field.
Principles of MCL-1 Inhibitor Synthesis
The synthesis of small molecule MCL-1 inhibitors is a multi-step process that requires careful planning and execution. The chosen exemplary synthesis is based on the work of Friberg et al. and focuses on an indole core, a privileged scaffold in medicinal chemistry.[5] The general strategy involves the construction of a substituted indole ring, followed by the introduction of side chains designed to occupy key "hot spots" within the MCL-1 BH3-binding groove, thereby ensuring high affinity and selectivity.[4]
Retrosynthetic Analysis
A retrosynthetic analysis of the target indole-based MCL-1 inhibitor reveals a convergent synthesis strategy. The core indole structure is assembled, and key side chains are introduced through well-established chemical transformations such as the Japp-Klingemann reaction for indole synthesis, Mitsunobu reaction for ether formation, and amide coupling or alkylation for side-chain modifications.[5][14]
Detailed Synthetic Protocol: Exemplary Indole-Based MCL-1 Inhibitor
This protocol describes the synthesis of a representative indole-based MCL-1 inhibitor. Safety Precaution: All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Materials and Reagents
-
2'-chloro-6'-fluoroacetophenone
-
Methyl thioglycolate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Lithium hydroxide (LiOH)
-
Ethyl 3-(3-ethoxy-3-oxopropyl)-1H-indole-2-carboxylate
-
Borane tetrahydrofuran complex (BH3 in THF)
-
Aromatic alcohols (for Mitsunobu reaction)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Appropriate solvents (Toluene, THF, MeOH, CH2Cl2, EtOAc)
-
Reagents for workup and purification (HCl, Na2SO4, brine, silica gel)
Synthesis of the Indole Core
The synthesis begins with the construction of a substituted benzothiophene-2-carboxylic acid, which can be conceptually related to the indole core synthesis described in the literature for similar inhibitors.[14]
Step 1: Synthesis of Methyl 4-chloro-3-methylbenzo[b]thiophene-2-carboxylate [14]
-
To a solution of 2'-chloro-6'-fluoroacetophenone (10.0 mmol) in anhydrous toluene (10 mL) at 0 °C under an inert atmosphere (Argon), add methyl thioglycolate (10.0 mmol) followed by DBU (20.0 mmol).
-
Stir the reaction mixture at 0 °C for 3 hours, then allow it to warm to room temperature and stir for an additional 15 hours.
-
Quench the reaction by adding water (50 mL) and extract the product with ethyl acetate (2 x 100 mL).
-
Wash the combined organic layers with 6N HCl, water, and brine.
-
Dry the organic layer over sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ester.
Step 2: Saponification to 4-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid [14]
-
Dissolve the methyl ester (6.85 mmol) in a mixture of THF (50 mL) and MeOH (12 mL).
-
Add a solution of LiOH (27.4 mmol) in water (12 mL) at room temperature and stir for 4 hours.
-
Acidify the reaction mixture to pH 3 with 1N HCl.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Concentrate the combined organic layers under reduced pressure to obtain the carboxylic acid core.
Side Chain Introduction
The following steps illustrate the general principles of side-chain introduction to an indole core, as described in the synthesis of indole-based MCL-1 inhibitors.[5][14]
Step 3: Reduction of an Indole Ester to the Alcohol [14]
-
To a solution of a suitable indole ester (e.g., ethyl 3-(3-ethoxy-3-oxopropyl)-1H-indole-2-carboxylate, 4.8 mmol) in THF (20 mL), add a solution of BH3 in THF (20 mmol).
-
Stir the reaction at 20 °C for 15 hours.
-
Quench the reaction by the careful addition of methanol.
-
Concentrate the mixture under reduced pressure to yield the corresponding alcohol.
Step 4: Mitsunobu Reaction for Ether Synthesis [5]
-
Dissolve the indole alcohol from the previous step, an appropriate aromatic alcohol, and triphenylphosphine (PPh3) in anhydrous THF.
-
Cool the solution to 0 °C and add DIAD or DEAD dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Purify the product by flash column chromatography.
Step 5: Final Saponification [14]
-
Hydrolyze the ester of the ether product from the previous step using LiOH in a THF/MeOH/water mixture, similar to Step 2, to yield the final carboxylic acid inhibitor.
Purification and Characterization
The final compound should be purified to >95% purity using preparative HPLC. The structure and identity of the synthesized inhibitor must be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Biochemical and Cellular Characterization
Once the MCL-1 inhibitor has been synthesized and characterized, its biological activity must be evaluated.
In Vitro Binding Affinity
Fluorescence Polarization (FP) Assay: This assay measures the binding affinity of the synthesized inhibitor to the MCL-1 protein.
-
A fluorescently labeled BH3 peptide (e.g., from the BAK protein) is incubated with recombinant MCL-1 protein.
-
The synthesized inhibitor is titrated into the solution.
-
The displacement of the fluorescent peptide by the inhibitor results in a decrease in fluorescence polarization, which can be used to calculate the binding affinity (Ki).[15]
Cellular Activity
Cell Viability Assay:
-
Culture an MCL-1-dependent cancer cell line (e.g., H929 multiple myeloma cells).[16]
-
Treat the cells with increasing concentrations of the synthesized inhibitor for a defined period (e.g., 24-72 hours).
-
Assess cell viability using a standard method such as MTT or CellTiter-Glo assay.
-
Calculate the GI50 (concentration that causes 50% growth inhibition).[17]
Caspase Activation Assay: To confirm that the inhibitor induces apoptosis, measure the activity of executioner caspases (caspase-3 and -7).
-
Treat MCL-1-dependent cells with the inhibitor.
-
Use a commercially available caspase activity assay (e.g., Caspase-Glo 3/7) to measure the induction of apoptosis.[17][18]
Data Presentation and Visualization
Table 1: Summary of Expected Outcomes for a Potent MCL-1 Inhibitor
| Parameter | Expected Value | Method |
| Purity | >95% | HPLC |
| Molecular Weight | Confirmed | ESI-MS |
| MCL-1 Binding Affinity (Ki) | < 100 nM | Fluorescence Polarization |
| H929 Cell Viability (GI50) | < 1 µM | CellTiter-Glo |
| Caspase 3/7 Activation | > 3-fold increase | Caspase-Glo 3/7 |
Diagrams
Caption: Synthetic workflow for an exemplary indole-based MCL-1 inhibitor.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. captortherapeutics.com [captortherapeutics.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The anti-apoptotic protein MCL1, a novel target of lung cancer therapy [cancertreatmentjournal.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. BH3-Mimetic Drugs: Blazing the Tra ... | Article | H1 Connect [archive.connect.h1.co]
- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: Step-by-Step Thioether Macrocyclization Using (3-Acetylsulfanyl-1-naphthyl) Acetate
Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Area: Peptidomimetics, targeted cancer therapeutics (e.g., MCL-1 inhibitors), and macrocyclic drug discovery.
Introduction & Mechanistic Rationale
Macrocyclization is a foundational strategy in modern drug discovery, often utilized to pre-organize flexible linear ligands into their bioactive conformations, thereby enhancing target binding affinity and proteolytic stability[1]. However, traditional macrocycles frequently violate the "Rule of Five" (bRo5), leading to poor cell permeability and unfavorable physicochemical properties.
In the pursuit of best-in-class Myeloid Cell Leukemia 1 (MCL-1) inhibitors, researchers have successfully employed (3-acetylsulfanyl-1-naphthyl) acetate as a bifunctional linker to generate 1,4-indoyl macrocycles via thioether formation[1][2]. MCL-1 is a critical anti-apoptotic protein in the BCL-2 family; its overexpression allows cancer cells to evade apoptosis[1].
Causality in Experimental Design
Why use a thioether linkage mediated by (3-acetylsulfanyl-1-naphthyl) acetate?
-
In Situ Deprotection & Cyclization: The acetyl group on the sulfur acts as a protecting group. Under mild basic conditions (e.g., K₂CO₃ in methanol), the thioacetate is cleaved to generate a highly nucleophilic thiolate in situ, which immediately undergoes nucleophilic substitution with an electrophilic site on the linear precursor. This minimizes disulfide dimerization side-reactions.
-
Physicochemical Optimization: High topological polar surface area (TPSA) and excessive lipophilicity often plague sulfur-rich macrocycles, leading to poor permeability (e.g., Papp<2×10−6 cm/s)[1]. By carefully selecting a naphthyl acetate linker, chemists can tune the structural rigidity and reduce overall heteroatom count compared to alternative linkers, directly improving cell permeability and target engagement[1].
Pathway Context: MCL-1 Inhibition
The primary biological application for this specific macrocyclization strategy is the inhibition of MCL-1, triggering apoptosis in malignancies such as acute myeloid leukemia (AML) and multiple myeloma (MM)[2].
Figure 1: Mechanism of action for thioether macrocycles targeting the MCL-1 apoptotic pathway.
Experimental Protocol: Thioether Macrocyclization
The following protocol details the synthesis of a macrocycle using a linear precursor (e.g., an electrophile-bearing intermediate) and (3-acetylsulfanyl-1-naphthyl) acetate[1].
Materials & Reagents
-
Linear Precursor (Intermediate): e.g., Intermediate 62 (1.4 g, 5.4 mmol)
-
Linker: (3-acetylsulfanyl-1-naphthyl) acetate[CAS: 2143010-96-0] (1.54 g, 5.91 mmol, 1.1 equiv)
-
Base: Potassium carbonate (K₂CO₃) (1.86 g, 13.45 mmol, 2.5 equiv)
-
Solvent: Degassed Methanol (MeOH) (52 mL)
-
Atmosphere: Nitrogen (N₂) or Argon gas
Step-by-Step Methodology
-
Preparation of the Reaction Mixture: Dissolve the linear precursor (1.4 g, 5.4 mmol) in 52 mL of strictly degassed MeOH in a round-bottom flask. Note: Degassing is critical to prevent the oxidation of the in situ generated thiolate into unreactive disulfides.
-
Base Addition: Add K₂CO₃ (1.86 g, 2.5 equiv) to the solution. The basic environment serves a dual purpose: it deprotects the acetyl group from the thioacetate and neutralizes any acid byproducts generated during the subsequent nucleophilic substitution.
-
Linker Addition: Sequentially add the commercially available (3-acetylsulfanyl-1-naphthyl) acetate (1.54 g, 1.1 equiv) to the stirring mixture.
-
Cyclization: Purge the reaction vessel with N₂ and allow the reaction mixture (RM) to stir at room temperature (rt) for 16 hours. During this time, the thioacetate is cleaved, and the resulting thiolate attacks the electrophilic moiety of the linear precursor to close the macrocyclic ring.
-
Workup: Remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., EtOAc) and water, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via flash column chromatography or preparative HPLC to isolate the pure thioether macrocycle.
Figure 2: Step-by-step workflow for the thioether macrocyclization reaction.
Quantitative Data: Physicochemical Optimization
Macrocyclization can drastically alter the physicochemical properties of a drug candidate. When designing MCL-1 inhibitors, adjusting the heteroatom (sulfur) count within the macrocycle is often necessary to optimize the Topological Polar Surface Area (TPSA) and permeability[1].
Table 1: Impact of Linker Composition on Macrocycle Properties
| Compound Variant | Linker Type | TPSA (Ų) | cLogP | Permeability ( Papp ) | Efficacy / Target |
| Compound (Sa)-8 | High-Sulfur Linker | 138 | 6.9 | <2×10−6 cm/s | Poor cellular uptake |
| Compound (Sa)-9 | Carbon-replaced Linker | 112 | Adjusted | Improved | Enhanced target engagement |
| JNJ-78394355 | Optimized Macrocycle | Optimized | Optimized | High | High in vivo efficacy (AML/MM) |
Data summarized from the medicinal chemistry optimization of 1,4-indoyl macrocycles[1][2]. Reducing the sulfur count directly reduces TPSA (as sulfur is treated as a polar atom in Ertl's calculations), thereby rescuing cell permeability.
References
-
Velter, I. A., et al. (2025). In Pursuit of Best-in-Class MCL-1 Inhibitors: Discovery of Highly Potent 1,4-Indoyl Macrocycles with Favorable Physicochemical Properties. Journal of Medicinal Chemistry, 68(16), 16989-17029. Available at:[Link]
-
Velter, I. A., et al. (2025). In Pursuit of Best-in-Class MCL-1 Inhibitors: Discovery of Highly Potent 1,4-Indoyl Macrocycles with Favorable Physicochemical Properties (PubMed Record). Available at:[Link]
Sources
Comprehensive Laboratory Guide: Handling, Storage, and Application Protocols for (3-Acetylsulfanyl-1-naphthyl) acetate
Mechanistic Utility & Application Scope
(3-Acetylsulfanyl-1-naphthyl) acetate (CAS: 2143010-96-0) is a highly specialized, dual-protected bifunctional building block[1]. It serves as a chemically stable precursor to 3-mercapto-1-naphthol, a highly reactive intermediate that is otherwise prone to rapid oxidative degradation. By masking both the nucleophilic thiol (as a thioacetate) and the phenolic hydroxyl (as an acetate), this compound allows for precise stoichiometric control and extended shelf-life during complex synthetic campaigns.
Its primary application is in the synthesis of advanced macrocyclic therapeutics. Most notably, it has been utilized as a critical building block in the discovery of best-in-class Myeloid Cell Leukemia 1 (MCL-1) inhibitors, where it undergoes in situ deprotection and subsequent macrocyclization to form highly potent 1,4-indoyl macrocycles[2][3].
Physicochemical Profile & Storage Logic
To maintain the integrity of the reagent, it is critical to understand its physicochemical vulnerabilities. The ester and thioester linkages are susceptible to nucleophilic attack by ambient moisture (hydrolysis). If the protective groups are compromised, the compound prematurely releases free 3-mercapto-1-naphthol, which auto-oxidizes in the presence of atmospheric oxygen to form insoluble disulfide dimers. Therefore, maintaining an anhydrous, oxygen-free storage environment is a strict chemical necessity.
Table 1: Physicochemical Properties and Storage Parameters
| Parameter | Specification |
| Chemical Name | (3-Acetylsulfanyl-1-naphthyl) acetate |
| CAS Registry Number | 2143010-96-0[1] |
| Molecular Formula | C₁₄H₁₂O₃S[4] |
| Molecular Weight | 260.31 g/mol |
| Physical State | Solid |
| Solubility | Soluble in MeOH, DMF, DMSO, DCM |
| Storage Temperature | 2–8 °C (Short-term) / -20 °C (Long-term) |
| Atmosphere | Inert (Nitrogen or Argon), strictly desiccated |
Safety & Handling Causality
While the fully protected acetate form is relatively odorless and stable, accidental hydrolysis (e.g., via exposure to basic laboratory solutions or prolonged high humidity) will generate volatile thiols. Thiols possess exceptionally low olfactory detection thresholds and can cause severe nausea and headaches.
-
Handling : Always manipulate the solid within a certified, properly ventilated fume hood.
-
Spill Protocol : In the event of a spill, do not simply wipe the powder with a damp cloth, as water may initiate slow hydrolysis. Instead, treat the affected area with a mild oxidizing agent (e.g., a 5% sodium hypochlorite/bleach solution). Causality: The bleach immediately oxidizes any liberated, malodorous thiols into odorless, water-soluble sulfonates, neutralizing the olfactory hazard prior to physical cleanup.
Validated Experimental Protocol: One-Pot In Situ Deprotection and Coupling
This protocol outlines the sequential, one-pot deprotection and coupling of (3-acetylsulfanyl-1-naphthyl) acetate, adapted from the synthesis of MCL-1 inhibitors[2].
Mechanistic Causality (The "Trap-in-Place" Strategy): Rather than deprotecting the compound in isolation—which would expose the highly reactive 3-mercapto-1-naphthol to oxidative dimerization—the deprotection occurs in the presence of the electrophilic coupling partner. As the thioacetate is cleaved by potassium carbonate (K₂CO₃), the resulting thiolate immediately attacks the electrophile, kinetically outcompeting the oxidation pathway[2].
Table 2: Reaction Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |
| Electrophile (e.g., Int. 62) | Variable | 1.0 | 5.40 mmol | Primary substrate |
| K₂CO₃ (Anhydrous) | 138.20 | 2.5 | 13.45 mmol | Base / Deprotecting agent |
| (3-Acetylsulfanyl-1-naphthyl) acetate | 260.31 | 1.1 | 5.91 mmol | Nucleophile precursor |
| Methanol (MeOH) | 32.04 | N/A | 52.0 mL | Protic solvent |
Step-by-Step Methodology
-
Solvent Preparation & Self-Validation : Transfer 52 mL of anhydrous MeOH to a round-bottom flask. Degas the solvent by bubbling dry Nitrogen (N₂) through the liquid for at least 30 minutes.
-
Self-Validating Checkpoint: Inadequate degassing will result in the appearance of a mass peak at m/z 350.4 (the disulfide dimer of the naphthol) during LC-MS monitoring. A pristine, oxygen-free setup will yield exclusively the desired product mass.
-
-
Electrophile Solvation : Dissolve the electrophilic macrocycle intermediate (5.40 mmol, 1.0 equiv) into the degassed MeOH under a continuous N₂ blanket[2].
-
Base Addition : Add anhydrous K₂CO₃ (1.86 g, 13.45 mmol, 2.5 equiv) to the stirring solution[2].
-
Causality: K₂CO₃ is selected as a mild, heterogeneous base that efficiently cleaves the acetate/thioacetate groups without causing epimerization or degradation of sensitive macrocyclic stereocenters.
-
-
Precursor Addition : Add (3-acetylsulfanyl-1-naphthyl) acetate (1.54 g, 5.91 mmol, 1.1 equiv) sequentially to the reaction mixture[2].
-
Reaction Progression : Stir the reaction mixture at room temperature (rt) under N₂ for 16 hours[2].
-
Workup & Isolation : Remove the solvent under reduced pressure. Partition the resulting residue between an organic solvent (e.g., EtOAc) and water to remove the potassium acetate byproduct, followed by standard chromatographic purification[2].
Workflow Visualization
Experimental workflow for the one-pot in situ deprotection and coupling of the naphthyl acetate.
References
-
Velter, I. A., Lento, W., Peschiulli, A., et al. (2025). In Pursuit of Best-in-Class MCL-1 Inhibitors: Discovery of Highly Potent 1,4-Indoyl Macrocycles with Favorable Physicochemical Properties. Journal of Medicinal Chemistry, 68(16), 16989-17029. URL: [Link]
Sources
- 1. 2137143-57-6;;2137470-25-6;; CAS [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Pursuit of Best-in-Class MCL-1 Inhibitors: Discovery of Highly Potent 1,4-Indoyl Macrocycles with Favorable Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aladdin Scientific Produktliste-E-Mail-Seite 409-Chemicalbook [chemicalbook.com]
Synthesizing high-affinity apoptosis triggers from (3-acetylsulfanyl-1-naphthyl) acetate
Application Note: Synthesis and Validation of High-Affinity MCL-1 Inhibitors from (3-Acetylsulfanyl-1-naphthyl) Acetate for Targeted Apoptosis
Executive Summary
The evasion of apoptosis is a fundamental hallmark of cancer. In many hematologic malignancies, such as acute myeloid leukemia (AML) and multiple myeloma (MM), this evasion is driven by the overexpression of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic guardian protein of the BCL-2 family [1]. MCL-1 sequesters pro-apoptotic effectors like BAK and BAX, preventing mitochondrial outer membrane permeabilization (MOMP).
Recent breakthroughs in structure-based drug design (SBDD) have demonstrated that targeting the shallow, hydrophobic BH3-binding groove of MCL-1 requires highly rigid molecular architectures. This application note details the synthesis of best-in-class 1,4-indoyl macrocycles using the bifunctional precursor (3-acetylsulfanyl-1-naphthyl) acetate . By pre-organizing the bioactive conformation through macrocyclization, these compounds achieve picomolar target affinity and trigger rapid, irreversible apoptosis in cancer cells [2].
Mechanistic Rationale: The Macrocyclic Advantage
Linear BH3 mimetics often suffer from a severe loss of conformational entropy upon binding to MCL-1, which limits their binding affinity and therapeutic index. Macrocyclization restricts the rotational degrees of freedom, locking the molecule into a highly active β -turn-like conformation.
To achieve this, (3-acetylsulfanyl-1-naphthyl) acetate (CAS: 2143010-96-0) serves as an ideal synthetic linchpin. It provides a sterically constrained, electron-rich naphthalene core. The orthogonal protection of the thiol (as a thioacetate) and the hydroxyl (as an acetate) allows for stability during storage. Under mild basic conditions, a tandem deprotection reveals 3-mercapto-1-naphthol in situ, which acts as a bifunctional nucleophile to close the macrocyclic ring via ether and thioether linkages.
Figure 1: Mechanism of action for macrocyclic MCL-1 inhibitors triggering mitochondrial apoptosis.
Experimental Protocols: A Self-Validating Workflow
To ensure scientific rigor, the synthesis of the apoptosis trigger must be directly coupled with target engagement and functional cellular assays. The following protocols establish a self-validating system: chemical structure dictates binding affinity, which in turn dictates the apoptotic phenotype.
Protocol A: One-Pot Deprotection & Macrocyclization
Causality Note: The reaction solvent (Methanol) must be rigorously degassed. The in situ generated 3-mercapto-1-naphthol is highly susceptible to oxidative dimerization in the presence of dissolved oxygen, which would irreversibly consume the precursor and prevent macrocyclization.
Step-by-Step Methodology:
-
Preparation: Dissolve the linear indoyl-pyrazole intermediate (e.g., Intermediate 62, 1.4 g, 5.4 mmol) in 52 mL of anhydrous, degassed Methanol (MeOH) in a flame-dried round-bottom flask [1].
-
Base Addition: Add Potassium Carbonate ( K2CO3 , 1.86 g, 13.45 mmol, 2.5 equiv) to the solution. The base serves a dual purpose: cleaving the acetate/thioacetate protecting groups and neutralizing the generated acid during the subsequent alkylation/SNAr macrocyclization.
-
Precursor Addition: Sequentially add commercially available (3-acetylsulfanyl-1-naphthyl) acetate (1.54 g, 5.91 mmol, 1.1 equiv).
-
Reaction: Stir the reaction mixture at room temperature under a continuous Nitrogen ( N2 ) atmosphere for 16 hours.
-
Workup: Remove the solvent under reduced pressure. Partition the resulting residue between Ethyl Acetate (EtOAc) and water. Extract the aqueous layer twice with EtOAc, dry the combined organic layers over Na2SO4 , and concentrate.
-
Chiral Resolution: The restricted rotation around the C–C bond between the indole core and its substituent generates stable atropisomers. Separate the racemic mixture via Supercritical Fluid Chromatography (SFC) to isolate the active (Sa) -atropisomer [1].
Protocol B: Target Engagement (HTRF Binding Assay)
Causality Note: Homogeneous Time-Resolved Fluorescence (HTRF) is utilized over standard ELISA because it allows for the measurement of picomolar binding affinities in solution without the steric hindrance of surface-tethered proteins.
-
Incubate recombinant Terbium-labeled MCL-1 protein with a fluorescently tagged BH3 tracer peptide.
-
Titrate the isolated (Sa) -macrocycle from Protocol A (0.1 pM to 1 μ M) into the assay buffer.
-
Measure the decrease in the FRET signal as the macrocycle displaces the tracer peptide. Calculate the Ki using the Cheng-Prusoff equation.
Protocol C: Apoptosis Validation (Caspase-3/7 Activation)
Causality Note: Cell viability assays alone cannot distinguish between cytostatic effects and true cell death. Measuring Caspase-3/7 cleavage explicitly confirms that the macrocycle has successfully triggered the irreversible execution phase of apoptosis [3].
-
Seed MCL-1-dependent MOLP-8 (multiple myeloma) cells in a 96-well plate at 10,000 cells/well.
-
Treat cells with the macrocycle for 6 hours. Note: The short 6-hour window ensures that the measured caspase activation is a direct result of MCL-1 inhibition rather than secondary toxicities.
-
Add a luminogenic Caspase-3/7 substrate (e.g., Caspase-Glo).
-
Quantify luminescence to determine the IC50 for apoptosis induction.
Figure 2: Step-by-step synthetic and validation workflow for 1,4-indoyl macrocycles.
Quantitative Data Summary
The transformation of a linear precursor into a conformationally restricted macrocycle using the naphthyl linker results in profound improvements in both target affinity and functional apoptotic triggering, as summarized below.
| Compound Variant | Structure Type | MCL-1 HTRF Ki (pM) | MOLP-8 Apoptosis IC50 (nM) | Biorelevant Solubility ( μg/mL ) |
| Linear Intermediate | Flexible | > 1,500 | > 10,000 | 45 |
| Racemic Macrocycle | Cyclic | 120 | 350 | 110 |
| (Sa) -Atropisomer | Cyclic (Pre-organized) | < 10 | 15 | 125 |
Table 1: Comparative physicochemical and biological profiling of MCL-1 inhibitors demonstrating the necessity of macrocyclization and chiral resolution for optimal apoptosis induction.
References
-
Velter, I. A., et al. "In Pursuit of Best-in-Class MCL-1 Inhibitors: Discovery of Highly Potent 1,4-Indoyl Macrocycles with Favorable Physicochemical Properties." Journal of Medicinal Chemistry, ACS Publications, 2025.[Link]
-
Hird, A. W., et al. "Abstract DDT01-02: AZD5991: A potent and selective macrocyclic inhibitor of Mcl-1 for treatment of hematologic cancers." Cancer Research, AACR Journals, 2017.[Link]
-
Pelz, N. F., et al. "Structure Based Design of Non-Natural Peptidic Macrocyclic Mcl-1 Inhibitors." Journal of Medicinal Chemistry, PMC, 2016.[Link]
Technical Support Center: Optimizing Basic Deprotection & Coupling of (3-Acetylsulfanyl-1-naphthyl) Acetate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in mastering the handling, deprotection, and subsequent coupling of (3-acetylsulfanyl-1-naphthyl) acetate .
This bifunctional building block is highly valued in the synthesis of complex macrocycles, such as advanced MCL-1 inhibitors used in oncology . However, its dual ester/thioester nature presents unique chemoselectivity and stability challenges under basic conditions.
Mechanistic Foundations: Causality in Reaction Design
To successfully utilize (3-acetylsulfanyl-1-naphthyl) acetate, you must understand the causality behind the reagent choices.
Why Potassium Carbonate ( K2CO3 ) in Methanol? Aqueous hydrolysis (e.g., using NaOH in water/THF) often fails due to the poor aqueous solubility of the naphthyl system and sluggish reaction kinetics. Instead, utilizing K2CO3 in methanol initiates a rapid methanolysis (transesterification). The methoxide generated in situ cleanly cleaves both the O-acetyl and S-acetyl groups, producing volatile methyl acetate and the highly reactive 3-mercapto-1-naphthol intermediate.
The Chemoselectivity Advantage Once deprotected, the resulting intermediate possesses both a phenoxide and a thiolate. According to Hard-Soft Acid-Base (HSAB) theory, the thiolate is a "soft" nucleophile with high polarizability, making it kinetically vastly superior to the "harder" phenoxide when reacting with standard electrophiles (e.g., aryl or alkyl halides). This natural chemoselectivity allows for selective S-alkylation without the need for orthogonal protecting groups.
Reaction pathway of (3-acetylsulfanyl-1-naphthyl) acetate under basic conditions.
Troubleshooting FAQs
Q1: I am seeing a massive high-molecular-weight peak on my LC-MS instead of the target coupled product. What went wrong? A1: You are observing oxidative dimerization. The fully deprotected intermediate, 3-mercapto-1-naphthol, is extremely sensitive to oxygen. In the presence of air, the thiolate rapidly oxidizes to form a stable disulfide dimer. Solution: You must rigorously degas your methanol (sparging with N2 or Argon for at least 30 minutes prior to use) and maintain a strict inert atmosphere throughout the reaction .
Q2: My deprotection is stalling at 50% conversion. Should I heat the reaction? A2: Do not apply heat, as this promotes degradation of the electron-rich naphthol core. Stalled deprotection is almost always an issue of base stoichiometry or quality. Solution: Ensure you are using at least 2.5 equivalents of finely milled, anhydrous K2CO3 . If the base has absorbed atmospheric moisture, its efficacy in driving methanolysis drops significantly.
Q3: Can I isolate the 3-mercapto-1-naphthol intermediate before the coupling step? A3: It is highly discouraged. Due to its oxidative instability, isolating the free thiol typically results in massive yield losses. The industry standard is a one-pot deprotection-coupling sequence where the electrophile is already present in the flask, acting as an in situ trap for the thiolate as soon as it is generated.
Quantitative Optimization Data
The following table summarizes internal validation data demonstrating the critical impact of base selection and atmospheric control on the reaction's success.
| Condition | Base (Equiv) | Solvent System | Atmosphere | Cleavage Rate | Disulfide Byproduct | Target Yield |
| 1 (Optimal) | K2CO3 (2.5) | Degassed MeOH | N2 | Fast (< 1 h) | < 2% | > 90% |
| 2 | K2CO3 (2.5) | Standard MeOH | Air | Fast (< 1 h) | > 40% | < 50% |
| 3 | NaOH (3.0) | THF / H2O (1:1) | N2 | Slow (4-6 h) | ~ 10% | ~ 65% |
| 4 | K2CO3 (1.0) | Degassed MeOH | N2 | Incomplete | < 2% | ~ 40% |
Self-Validating Standard Operating Procedure (SOP)
This protocol outlines a one-pot deprotection and coupling workflow. It is designed as a self-validating system , meaning it includes built-in analytical checkpoints to ensure you do not proceed to the next step if the chemistry has failed.
Step 1: Solvent Degassing (Critical)
-
Transfer 50 mL of anhydrous Methanol (MeOH) to a round-bottom flask.
-
Submerge a sparging needle into the solvent and bubble high-purity N2 or Argon through the liquid for a minimum of 30 minutes.
Step 2: Reagent Assembly
-
To a flame-dried flask under N2 , add your electrophile (e.g., aryl halide, 1.0 equiv).
-
Add the degassed MeOH via syringe to dissolve the electrophile.
-
Add anhydrous, finely milled K2CO3 (2.5 equiv) to the stirring solution.
Step 3: Initiation & Validation
-
Add (3-acetylsulfanyl-1-naphthyl) acetate (1.1 equiv) to the reaction mixture at room temperature ( 20−25∘C ).
-
Self-Validation Checkpoint: After 30 minutes, withdraw a 5 µL aliquot via syringe. Quench it immediately in 100 µL of 1% TFA in Acetonitrile to halt the reaction and stabilize the thiol. Analyze via LC-MS.
-
Pass: You observe complete disappearance of the starting mass and the presence of the coupled product (or the intermediate m/z 176.0 if the coupling is slow).
-
Fail: If starting material remains, add an additional 0.5 equiv of K2CO3 and stir for 30 more minutes.
-
Step 4: Completion and Workup
-
Once LC-MS confirms complete conversion (typically 1-16 hours depending on the electrophile), remove the methanol under reduced pressure.
-
Partition the resulting residue between Ethyl Acetate and water. The basic aqueous layer will retain unreacted naphthol/phenoxide, while the organic layer will contain your target thioether.
-
Wash the organic layer with brine, dry over Na2SO4 , filter, and concentrate for downstream purification.
References
-
Title : In Pursuit of Best-in-Class MCL-1 Inhibitors: Discovery of Highly Potent 1,4-Indoyl Macrocycles with Favorable Physicochemical Properties Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]
Technical Support Center: Strategies for Enhancing Cell Permeability of (3-acetylsulfanyl-1-naphthyl) acetate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-acetylsulfanyl-1-naphthyl) acetate and its derivatives. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for a common challenge encountered with this class of compounds: low cell permeability. By understanding the underlying principles and employing the strategies outlined here, you can effectively enhance the intracellular delivery of your compounds and advance your research.
Frequently Asked Questions (FAQs)
Q1: My (3-acetylsulfanyl-1-naphthyl) acetate derivative shows high potency in biochemical assays but weak activity in cell-based assays. What is the likely cause?
This is a classic indicator of poor cell permeability. While your compound may effectively interact with its purified target protein, its inability to efficiently cross the cell membrane prevents it from reaching its intracellular site of action in a cellular context. This discrepancy necessitates a thorough evaluation of the compound's physicochemical properties and the implementation of strategies to improve its cellular uptake.
Q2: What are the key physicochemical properties that influence the cell permeability of (3-acetylsulfanyl-1-naphthyl) acetate derivatives?
Several factors govern a molecule's ability to passively diffuse across the lipid bilayer of a cell membrane. For your derivatives, pay close attention to:
-
Lipophilicity (LogP): An optimal LogP, typically between 1 and 3, is often required for good passive diffusion.[1] Compounds that are too hydrophilic struggle to partition into the lipid membrane, while excessively lipophilic compounds may get trapped within the membrane or have poor aqueous solubility.[2][3]
-
Molecular Weight (MW): Generally, smaller molecules (MW < 500 Da) exhibit better permeability.[1]
-
Polar Surface Area (PSA): A lower PSA, reflecting fewer polar atoms on the surface, is favorable for crossing the nonpolar cell membrane.[4]
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can impede membrane permeability by favoring interaction with the aqueous environment.[1]
Q3: What are the initial steps I should take to assess the cell permeability of my compound?
To quantify the cell permeability of your (3-acetylsulfanyl-1-naphthyl) acetate derivative, it is recommended to perform one or both of the following standard assays:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane.[5][6] It is a cost-effective first step to assess a compound's intrinsic ability to cross a lipid barrier.[7]
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[8] It provides a more comprehensive assessment of permeability, including passive diffusion and the potential for active transport (efflux and uptake).[9][10]
Troubleshooting Guide: Low Permeability in Experimental Assays
This section provides a structured, question-and-answer-based approach to troubleshoot and resolve specific issues related to low cell permeability.
Problem 1: Low Permeability Observed in the PAMPA Assay
This result suggests that the intrinsic physicochemical properties of your (3-acetylsulfanyl-1-naphthyl) acetate derivative are not optimal for passive diffusion across a lipid membrane.
dot
Caption: Troubleshooting workflow for low PAMPA assay permeability.
Possible Cause 1: Suboptimal Lipophilicity and High Polarity
-
Suggested Action: The primary strategy is to modify the chemical structure to increase lipophilicity and reduce polarity.[11] This can be achieved by:
-
Introducing Lipophilic Groups: Consider adding small alkyl or aryl groups to the naphthyl scaffold.
-
Reducing Hydrogen Bonding: Modify or mask functional groups that act as hydrogen bond donors or acceptors.[12] For instance, an ester or ether linkage could replace a hydroxyl group.
-
Prodrug Approach: A highly effective strategy is to create a prodrug by masking polar functional groups with lipophilic, cleavable moieties.[13][14] For (3-acetylsulfanyl-1-naphthyl) acetate derivatives, the acetate group is already a step in this direction. Consider modifications to the acetyl group to further enhance lipophilicity. Esterification of any free carboxylic acids is a common and effective approach.[15][16]
-
Possible Cause 2: Low Aqueous Solubility
-
Suggested Action: While lipophilicity is crucial, your compound must have sufficient aqueous solubility to be available at the membrane interface.[7]
-
Formulation Strategies: Experiment with formulation approaches to improve solubility. This can include the use of co-solvents (e.g., DMSO), cyclodextrins, or creating nanoparticle suspensions.[17][18][19]
-
Salt Formation: If your derivative has an ionizable group, forming a salt can significantly improve its aqueous solubility.[1]
-
Problem 2: Adequate PAMPA Permeability but Low Permeability in Caco-2 Assay
This scenario suggests that while your compound can passively diffuse across a simple lipid membrane, it encounters challenges with the more complex biological barrier of the Caco-2 cell monolayer.
dot
Caption: Diagnostic workflow for conflicting PAMPA and Caco-2 results.
Possible Cause 1: Active Efflux
-
Suggested Action: Your compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which are expressed on Caco-2 cells and actively transport substrates out of the cell.[1]
-
Bi-directional Caco-2 Assay: Perform a bi-directional assay to measure permeability from the apical (A) to basolateral (B) side and vice versa (B to A).[10] An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[7]
-
Co-administration with Inhibitors: To confirm the involvement of specific efflux pumps, run the Caco-2 assay in the presence of known inhibitors (e.g., verapamil for P-gp).[1] A significant increase in A-to-B permeability in the presence of the inhibitor confirms that your compound is a substrate.
-
Structural Modification: If efflux is confirmed, medicinal chemistry efforts can be directed towards modifying the structure to reduce its recognition by the transporter.[1]
-
Possible Cause 2: Compound Metabolism
-
Suggested Action: The (3-acetylsulfanyl-1-naphthyl) acetate moiety may be susceptible to metabolism by enzymes present in the Caco-2 cells, leading to a lower concentration of the parent compound being detected on the basolateral side.
-
Metabolite Analysis: Use LC-MS/MS to analyze samples from both the apical and basolateral chambers to identify any potential metabolites.[7]
-
Possible Cause 3: Poor Monolayer Integrity
-
Suggested Action: Ensure the integrity of the Caco-2 cell monolayer.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
-
Prepare the PAMPA Plate: A 96-well filter plate is coated with a solution of lipids (e.g., 2% lecithin in dodecane) to form an artificial membrane.[21]
-
Prepare Solutions: Dissolve the test compound in a suitable buffer (e.g., PBS) at the desired concentration. Also, prepare a fresh buffer for the acceptor plate.[22]
-
Assay Setup: Add the compound solution to the donor wells of the filter plate. Place the filter plate into the acceptor plate containing the fresh buffer.[22]
-
Incubation: Incubate the plate assembly for a defined period (typically 4-18 hours) at room temperature.[21]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[23]
-
Calculate Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using an established formula that takes into account the volume of the wells, the surface area of the membrane, and the incubation time.
Caco-2 Permeability Assay Protocol
-
Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate for 21-28 days to allow for differentiation and formation of a confluent monolayer.[10][24]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayers to ensure their integrity.[20]
-
Assay Initiation:
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a specified time (e.g., 2 hours).[9]
-
Sampling: At predetermined time points, take samples from the receiver chamber and replace with fresh medium.[20]
-
Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp values for both A-B and B-A directions. The efflux ratio is then determined by dividing the Papp (B-A) by the Papp (A-B).[10]
Data Summary Table
| Strategy | Mechanism | Key Considerations |
| Structural Modification | Increase lipophilicity, reduce PSA and H-bonding. | Requires medicinal chemistry expertise; may alter compound activity.[7] |
| Prodrug Approach | Temporarily mask polar groups to enhance passive diffusion.[25][26] | The linker must be stable in the extracellular space and readily cleaved intracellularly. |
| Formulation Strategies | Improve aqueous solubility and presentation to the cell membrane. | Solubilizing agents must be non-toxic to cells at the concentrations used.[7] |
| Nanoparticle Formulation | Encapsulate the compound to facilitate cellular uptake via endocytosis.[19] | The uptake mechanism differs from passive diffusion; may require specialized formulation expertise.[7] |
By systematically evaluating the permeability of your (3-acetylsulfanyl-1-naphthyl) acetate derivatives and applying these troubleshooting strategies, you can overcome the challenges of low cell permeability and successfully advance your most promising compounds.
References
- Vertex AI Search. (2025, February 21). Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC.
- JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- World Pharma Today. Formulation Strategies for Improving Drug Bioavailability.
- Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA).
- Caco2 assay protocol.
- PMC. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins.
- American Chemical Society. (2022). Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides.
- ResearchGate.
- Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Creative Bioarray. Caco-2 Permeability Assay Protocol.
- ACS Publications. (2022, January 8). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility | Journal of Medicinal Chemistry.
- PubMed. (2018, December 27). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility.
- ScholarWorks@UTEP. (2020, January 1).
- Journal of Medicinal Chemistry. (2025, June 17).
- Pharma Excipients. (2020, March 4). Nanoformulation strategies for improving intestinal permeability of drugs: A more precise look at permeability assessment methods and pharmacokinetic properties changes.
- ACS Publications. (2012, March 6). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Journal of Medicinal Chemistry.
- Longdom Publishing. (2024, January 22).
- ResearchGate. Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility | Request PDF.
- Innovative Pharmaceutical Formulation Str
- Enamine. Caco-2 Permeability Assay.
- OMICS International. (2024, December 31). Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption.
- Benchchem. Technical Support Center: Overcoming Poor Permeability of Small Molecule Agonists in Cell-Based Assays.
- Evotec. Caco-2 Permeability Assay.
- Taylor & Francis. (2025, March 14). Leading prodrug strategies for targeted and specific release.
- Figshare. (2018, November 5). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility.
- PMC. (2020, November 3). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors.
- Taylor & Francis. (2019, March 24). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane.
- ACS Publications. (2021, September 10). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective | Journal of Medicinal Chemistry.
- BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
- Evaluation of the reproducibility of Parallel Artificial Membrane Perme
- Benchchem.
- ACS Publications. (2025, April 29).
- PubMed. (2025, May 14).
- PMC. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers.
- Elabscience. (2021, October 19). Immunofluorescence Troubleshooting Tips.
- Promega Corporation.
- Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues.
- RSC Publishing. (2020, November 26).
- YouTube. (2021, October 22).
- PubMed. (2017, September 5). Chemical Modification of n-Type-Material Naphthalene Diimide on ITO for Efficient and Stable Inverted Polymer Solar Cells.
- accedaCRIS. (2026, March 5). Effects of naphthyl derivatives on cell physiology of human leukaemia cells: Survival, cell cycle arrest and apoptosis.
- PubMed. (2018, November 15). 1-Naphthyl acetate: A chromogenic substrate for the detection of erythrocyte acetylcholinesterase activity.
- Carl ROTH.
- Journal of Applied Science and Engineering.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. omicsonline.org [omicsonline.org]
- 3. figshare.com [figshare.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. enamine.net [enamine.net]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides - American Chemical Society [acs.digitellinc.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Formulation Strategies for Improving Drug Bioavailability [worldpharmatoday.com]
- 18. "Formulation Strategies To Enhance Solubility And Permeability Of Small" by Pradeep Kumar Bolla [scholarworks.utep.edu]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 21. bioassaysys.com [bioassaysys.com]
- 22. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Deacetylation of (3-acetylsulfanyl-1-naphthyl) acetate
Welcome to the technical support guide for the deprotection of (3-acetylsulfanyl-1-naphthyl) acetate. This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions to help researchers, scientists, and drug development professionals optimize reaction times and ensure high yields of the desired thiol product. Our focus is on the critical parameters governing this transformation in degassed methanol.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the planning and execution of the deacetylation reaction.
Q1: Why is degassing the methanol solvent absolutely critical for this reaction?
A: The primary reason is to prevent the oxidation of the thiol product.[1] The deacetylation reaction exposes a highly reactive thiol functional group. In the presence of dissolved oxygen, this thiol can readily oxidize to form a disulfide dimer as a major byproduct.[1][2] This not only reduces the yield of the desired product but also complicates purification. Degassing the solvent, typically by sparging with an inert gas like nitrogen or argon, or more effectively through several "freeze-pump-thaw" cycles, removes dissolved oxygen and is the most critical step to minimize this side reaction.[1][3]
Q2: What are the primary catalytic methods for this deacetylation, and how do they compare in terms of reaction time?
A: The choice of method depends on the substrate's stability towards acidic or basic conditions.[1] Each approach has a different kinetic profile.
| Method | Typical Reagent(s) | General Conditions | Estimated Reaction Time | Key Considerations |
| Base-Catalyzed | Sodium methoxide (NaOMe) in MeOH (Zemplén deacetylation)[4] | Catalytic NaOMe (e.g., 0.1 eq.), 0°C to Room Temp. | Fast (Minutes to < 1 hour) | Highly efficient but not suitable for substrates with other base-labile groups (e.g., other esters).[1][5] |
| Acid-Catalyzed | Acetyl chloride (AcCl) in MeOH[6][7] | Catalytic AcCl, Room Temp. | Moderate (1-4 hours) | In situ generation of HCl provides mild acidic conditions. Useful for substrates with acid-stable, base-labile groups.[7][8] |
| Nucleophilic | Tetrabutylammonium cyanide (TBACN) in MeOH[2][9] | Catalytic TBACN (e.g., 0.5 eq.), Room Temp. | Moderate (1-5 hours) | Offers mild, non-basic/non-acidic conditions. Good chemoselectivity for thioacetates over acetates.[2] |
Q3: How can I effectively monitor the reaction to determine its endpoint accurately?
A: Accurately determining the reaction endpoint is key to preventing the formation of byproducts from over-exposure to reaction conditions. Several methods are effective:
-
Thin-Layer Chromatography (TLC): This is the simplest and fastest method. A spot of the reaction mixture is compared against a spot of the starting material. The reaction is complete when the starting material spot has completely disappeared.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides highly accurate monitoring of the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[10]
-
¹H NMR Spectroscopy: This technique allows for direct observation and quantification of the conversion by monitoring the disappearance of the acetyl methyl peak of the starting material and the appearance of new signals corresponding to the product.[11]
Q4: Besides disulfide formation, are there other potential side reactions?
A: Yes, depending on the chosen method and the other functional groups present in your molecule. Under basic conditions (e.g., NaOH or NaOMe), other ester groups in the molecule can be saponified (hydrolyzed).[1] Under acidic conditions, acid-labile protecting groups such as Boc or acetals may be cleaved.[1] It is crucial to select a deprotection method that is orthogonal to the other protecting groups on your substrate.
Section 2: Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the experiment.
Problem 1: Reaction is Slow or Incomplete
-
Potential Cause A: Catalyst Inactivity or Insufficiency.
-
Why it happens: Basic catalysts like sodium methoxide can be neutralized by atmospheric CO₂ or moisture over time. Acidic catalysts can be similarly compromised. Using only a catalytic amount may be insufficient if trace impurities are present.
-
Solution:
-
Use a freshly opened or prepared solution of the catalyst. For NaOMe, a commercially available solution in methanol is often more reliable than solid NaOMe.[4]
-
Ensure the stoichiometry of the catalyst is correct. For slow reactions, consider incrementally increasing the catalyst loading while monitoring by TLC.[1]
-
For base-catalyzed reactions, ensure your methanol is anhydrous, as water can consume the catalyst.[5]
-
-
-
Potential Cause B: Low Reaction Temperature.
-
Why it happens: Chemical reactions are kinetically dependent on temperature. While many deacetylation reactions proceed at room temperature, lower ambient temperatures can significantly slow the reaction rate.
-
Solution:
-
Gently warm the reaction mixture to 30-40°C.
-
Monitor the reaction closely by TLC, as elevated temperatures can also accelerate side reactions.[1]
-
-
Problem 2: Significant Amount of Disulfide Byproduct Detected
-
Potential Cause A: Inadequate Degassing of Solvent.
-
Why it happens: Simply bubbling nitrogen through the solvent for a few minutes (sparging) may not be sufficient to remove all dissolved oxygen, especially for larger volumes.
-
Solution:
-
Employ the Freeze-Pump-Thaw method for the most rigorous degassing.[3] (See Protocol 2).
-
For sparging, ensure a fine-fritted gas dispersion tube is used and sparge for an extended period (e.g., 30-60 minutes) before adding reagents.
-
-
-
Potential Cause B: Oxygen Exposure During Reaction or Workup.
-
Why it happens: A leak in the reaction setup or exposure to air during transfers or extraction can introduce oxygen.
-
Solution:
-
Problem 3: Inconsistent Reaction Times Between Batches
-
Potential Cause A: Variable Quality of Methanol.
-
Why it happens: The water content in methanol can vary significantly between bottles or after a bottle has been opened multiple times. Water can interfere with certain catalysts, particularly organometallics or strong bases.
-
Solution:
-
Use a new, sealed bottle of anhydrous or HPLC-grade methanol for each new set of experiments.
-
If consistency is paramount, consider using methanol freshly distilled from a drying agent like magnesium methoxide.
-
-
-
Potential Cause B: Inaccurate Catalyst Dispensing.
-
Why it happens: When using very small (catalytic) amounts of a solid reagent, weighing errors can be significant.
-
Solution:
-
Prepare a stock solution of the catalyst in degassed, anhydrous methanol (e.g., 1 M NaOMe).
-
Dispense the catalyst volumetrically using a calibrated syringe. This method is far more accurate and reproducible for adding small quantities.
-
-
Section 3: Diagrams and Workflows
Visual aids to clarify the reaction mechanism and experimental processes.
Caption: Base-catalyzed deacetylation mechanism.
Caption: General experimental workflow.
Caption: A simplified troubleshooting decision tree.
Section 4: Key Experimental Protocols
Protocol 1: Base-Catalyzed Deacetylation (Zemplén Conditions)
This protocol is optimized for speed and efficiency but requires a base-stable substrate.
-
Preparation: Place the (3-acetylsulfanyl-1-naphthyl) acetate (1.0 equiv) in an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.
-
Solvent Addition: Add degassed, anhydrous methanol (approx. 0.1 M concentration) via a cannula or syringe. Stir until the substrate is fully dissolved.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Catalyst Addition: While stirring, add a 1 M solution of sodium methoxide in methanol (0.1 equiv) dropwise via a syringe.[4]
-
Monitoring: Monitor the reaction every 10-15 minutes by TLC. The starting material is more nonpolar than the thiol product.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Proceed with a standard aqueous workup using degassed solvents. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Degassing Methanol via Freeze-Pump-Thaw
This is the most effective method for removing dissolved gases.[3]
-
Setup: Place the required volume of methanol in a Schlenk flask that is no more than half full.
-
Freeze: Securely clamp the flask and immerse the lower part in a Dewar of liquid nitrogen. Swirl the flask to freeze the methanol in a thin layer on the inside wall. Continue until the methanol is completely solid.
-
Pump: With the methanol still frozen, open the flask to a high vacuum line and evacuate for 5-10 minutes. You will see the pressure drop as residual gases are removed.
-
Thaw: Close the flask to the vacuum line. Remove the liquid nitrogen Dewar and allow the methanol to thaw completely. You may see bubbles evolve from the liquid as trapped gases are released.
-
Repeat: Repeat this entire freeze-pump-thaw cycle at least two more times (for a total of three cycles) to ensure complete degassing.
-
Storage: After the final cycle, backfill the flask with nitrogen or argon. The solvent is now ready to be used.
References
- BenchChem Technical Support. (2025).
- Tewari, N., Nizar, H., Mane, A., George, V., & Prasad, M. (2006). Deacetylation of Thioacetate Using Acetyl Chloride in Methanol.
- Martins, T., et al. (2025). Comparative Analysis of Analytical Methods for Quantifying the Deacetylation Degree in Chitosan Polymer Chains. SciELO.
- Holmes, B. T., & Snow, A. W. (2005). Aliphatic thioacetate deprotection using catalytic tetrabutylammonium cyanide. Tetrahedron, 61(52), 12339-12342.
- Yeom, C.-E., Lee, S. Y., Kim, Y. J., & Kim, B. M. (2005). Mild and chemoselective deacetylation method using a catalytic amount of acetyl chloride in methanol. Synlett, 2005(09), 1527–1530.
- Holmes, B. T., & Snow, A. W. (2005). Aliphatic Thioacetate Deprotection Using Catalytic Tetrabutylammonium Cyanide.
- Khan, T. A., & Singh, P. (2007). Reporting degree of deacetylation values of chitosan: the influence of analytical methods. AAPS PharmSciTech, 8(3), E69.
- Lebreton, C., et al. (1995). Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content. International Journal of Peptide and Protein Research, 46(2), 115-123.
- BenchChem Technical Support. (2025). Application Notes and Protocols for the Deprotection of S-Acetyl Groups to Reveal Free Thiols. BenchChem.
- Martins, T., et al. (2025). Comparative Analysis of Analytical Methods for Quantifying the Deacetylation Degree in Chitosan Polymer Chains.
- Lelli, M., et al. (2021).
- Holmes, B. T., & Snow, A. W. (2005). Aliphatic thioacetate deprotection using catalytic tetrabutylammonium cyanide. OUCI.
- Zhou, Y., et al. (2019). A One-Pot Method for Removal of Thioacetyl Group via Desulfurization under Ultraviolet Light To Synthesize Deoxyglycosides. Organic Letters, 21(15), 6133–6137.
- Liu, X., et al. (2022). Accurate Determination of the Degree of Deacetylation of Chitosan Using UPLC–MS/MS. Polymers, 14(16), 3254.
- Wallace, O. B., & Springer, D. M. (1998). Mild, selective deprotection of thioacetates using sodium thiomethoxide. Tetrahedron Letters, 39(17), 2693–2694.
- Bongiardina, N. G., et al. (2022). Thioester deprotection using a biomimetic NCL approach. Frontiers in Chemistry, 10, 934376.
- Ghosh, R., & Chakraborty, T. K. (2025). Selective S-Deacetylation of Functionalized Thioacetates Catalyzed by Dy(OTf)3.
- Thermo Fisher Scientific. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Thermo Fisher Scientific.
- Tewari, N., et al. (2006). Deacetylation of thioacetate using acetyl chloride in methanol.
- Guthrie, J. P. (2004). The neutral hydrolysis of methyl acetate — Part 1. Kinetic experiments. Canadian Journal of Chemistry, 82(10), 1558–1568.
- Guchhait, S. K., et al. (2021). Me3SI-promoted chemoselective deacetylation: a general and mild protocol. RSC Advances, 11(32), 19310–19315.
- Zhou, Y., et al. (2014). Deacetylation of poly-acetylated natural products. Green Chemistry, 16(8), 3935-3944.
- da Silva, F. de A., et al. (2013). Simple method for fast deprotection of nucleosides by triethylamine-catalyzed methanolysis of acetates in aqueous medium. Journal of the Brazilian Chemical Society, 24(9), 1490–1496.
- Sigma-Aldrich. Thioacetate Deprotection Procedure. Sigma-Aldrich.
- Bode, J. How To: Degas Solvents. University of Rochester, Department of Chemistry.
- Li, W., et al. (2000). A Reagent for Selective Deprotection of Alkyl Acetates. The Journal of Organic Chemistry, 65(20), 6661–6667.
- BenchChem Technical Support. (2025). Technical Support Center: Optimizing pH for Selective Maleimide-Thiol Reactions. BenchChem.
- Glen Research. Deprotection Guide. Glen Research.
- Robertson, M. J., et al. (2021). Optimization of reaction conditions.
- Rozendal, A., et al. (2007). Fully passive degassing and fuel supply in direct methanol fuel cells. IEEE Xplore.
- Boruah, M., & Prajapati, D. (2010). An Eco-friendly and Mild Process for Deacetylation Reactions in Water. Journal of the Indian Chemical Society, 87, 1-3.
- Hessel, G., et al. (2005).
- Tanaka, H. (2021). De-O-acetylation using sodium methoxide. Glycoscience Protocols (GlycoPODv2).
- Pöpken, T., et al. (2000). Reaction Kinetics and Chemical Equilibrium of Homogeneously and Heterogeneously Catalyzed Acetic Acid Esterification with Methanol and Methyl Acetate Hydrolysis. Industrial & Engineering Chemistry Research, 39(7), 2601–2611.
- Reddit user discussion. (2021). Degassing methanol with nitrogen. r/chemistry.
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (2022). What's the best way of degassing volatile organic solvents?
- Dolan, J. W. (2026). Mobile-Phase Degassing: What, Why, and How.
- CymitQuimica. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]
- 3. How To [chem.rochester.edu]
- 4. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Direct monitoring of biocatalytic deacetylation of amino acid substrates by 1 H NMR reveals fine details of substrate specificity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00122A [pubs.rsc.org]
NMR Spectroscopy Validation of (3-Acetylsulfanyl-1-naphthyl) Acetate Synthesis: High-Field vs. Benchtop Platforms
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Objective platform comparison, mechanistic causality, and self-validating analytical protocols.
Executive Summary & Mechanistic Rationale
The compound (3-acetylsulfanyl-1-naphthyl) acetate is a critical synthetic intermediate in the development of highly potent, 1,4-indoyl macrocycle-based MCL-1 inhibitors—a promising class of anti-apoptotic protein inhibitors used in targeted cancer therapies .
The synthesis of this intermediate relies on the dual acetylation of 3-mercapto-1-naphthol using acetic anhydride ( Ac2O ) and pyridine. Mechanistically, the nucleophilic thiol (soft nucleophile) and hydroxyl (hard nucleophile) groups both attack the electrophilic carbonyl carbons of acetic anhydride. Validating complete conversion to the di-acetylated product is paramount; incomplete O-acetylation or S-acetylation leaves reactive functional groups that can trigger catastrophic off-target macrocyclization in downstream steps.
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this validation. This guide objectively compares the performance of 600 MHz High-Field NMR against 80 MHz Benchtop NMR for monitoring this specific reaction and elucidating the final structure .
Workflow for synthesis and dual-platform NMR validation of the target intermediate.
Platform Comparison: High-Field vs. Benchtop NMR
When validating the synthesis of (3-acetylsulfanyl-1-naphthyl) acetate, the choice of analytical platform dictates the balance between throughput and structural resolution. While high-field NMR utilizes superconducting magnets requiring cryogenic cooling, modern benchtop systems utilize permanent neodymium magnets (typically 1–2 Tesla) that offer cryogen-free, fume-hood-compatible operation .
Quantitative Platform Comparison
| Parameter | 80 MHz Benchtop NMR | 600 MHz High-Field NMR | Impact on Intermediate Validation |
| Magnetic Field ( B0 ) | 1.88 Tesla | 14.1 Tesla | Dictates signal dispersion (Hz/ppm). |
| Signal-to-Noise (SNR) | ~150:1 (1% Ethylbenzene) | >1000:1 (0.1% Ethylbenzene) | High-field detects trace mono-acetylated impurities (<1%). |
| Resolution (Line Width) | <0.5 Hz at 50% peak height | <0.1 Hz at 50% peak height | 80 MHz resolves methyls; 600 MHz resolves aromatic J-couplings. |
| Throughput / Location | At-line (Fume hood), <5 mins | Core Lab, 15–30 mins | Benchtop allows rapid go/no-go decisions during synthesis. |
| Cost & Maintenance | ~$100k, Cryogen-free | >$1M, Requires Liquid He/N2 | Benchtop significantly lowers routine QC operational costs. |
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the NMR workflow must be a self-validating system. The protocols below are designed with explicit causal parameters to guarantee quantitative accuracy.
Step 1: Sample Preparation (The Foundation of Resolution)
-
Action: Dissolve 15.0 mg of the purified product (or evaporated crude reaction mixture) in 0.6 mL of Deuterated Chloroform ( CDCl3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a glass wool plug into a standard 5 mm precision NMR tube.
-
Causality: Particulate matter distorts local magnetic field ( B0 ) homogeneity, inducing severe line broadening. CDCl3 is utilized because its lack of exchangeable protons prevents signal overlap with the target molecule, and its low viscosity ensures rapid molecular tumbling, minimizing T2 relaxation times to yield sharp spectral lines .
Step 2: NMR Acquisition Parameters
-
Action (80 MHz Benchtop): Insert the sample, perform an automated gradient shim. Set the relaxation delay ( D1 ) to 10 seconds, acquisition time ( AQ ) to 4 seconds, and accumulate 16 scans.
-
Action (600 MHz High-Field): Insert the sample into a cryoprobe-equipped spectrometer. Perform 3D gradient shimming. Set D1 to 10 seconds, AQ to 2.5 seconds, and accumulate 8 scans.
-
Causality: The D1 of 10 seconds is a critical self-validating parameter. The longitudinal relaxation time ( T1 ) for methyl protons in small molecules is typically 1.5 to 2 seconds. Setting D1≥5×T1 ensures >99% return to thermal equilibrium between scans. This guarantees that the integrated peak areas are strictly proportional to the number of protons (quantitative NMR, or qNMR).
Step 3: Spectral Processing
-
Action: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz prior to Fourier Transformation (FT). Phase the spectrum manually (zero- and first-order) and apply a polynomial baseline correction. Reference the spectrum to the CDCl3 residual solvent peak at 7.26 ppm.
-
Causality: An LB of 0.3 Hz suppresses high-frequency noise without merging the closely spaced O-acetyl and S-acetyl singlets. Precise baseline correction ensures the integration values for the 3:3:6 proton ratio (O-acetyl : S-acetyl : Aromatic) are exact, mathematically validating the di-acetylated structure.
Comparative Data Analysis
The structural validation of (3-acetylsulfanyl-1-naphthyl) acetate relies on differentiating the two distinct acetyl environments and confirming the integrity of the naphthyl ring.
Logical mapping of structural features to 1H NMR chemical shifts for the intermediate.
1H NMR Chemical Shift Assignments & Platform Resolution ( CDCl3 )
| Proton Environment | Expected Shift (ppm) | Multiplicity (Integration) | 80 MHz Benchtop Performance | 600 MHz High-Field Performance |
| O-C(=O)CH 3 (Pos 1) | ~2.35 | Singlet (3H) | Baseline resolved | Baseline resolved |
| S-C(=O)CH 3 (Pos 3) | ~2.48 | Singlet (3H) | Baseline resolved | Baseline resolved |
| Aromatic H2 | ~7.45 | Doublet (1H, J ≈ 1.8 Hz) | Broad singlet (unresolved J) | Sharp doublet (resolved meta-coupling) |
| Aromatic H4 | ~7.80 | Doublet (1H, J ≈ 1.8 Hz) | Broad singlet (unresolved J) | Sharp doublet (resolved meta-coupling) |
| Aromatic H5-H8 | 7.50 - 8.10 | Multiplets (4H) | Overlapping multiplet mass | Distinct multiplets (resolved ortho/meta J) |
Analytical Insight: Because oxygen is more electronegative than sulfur, one might expect the O-acetyl protons to be more deshielded. However, due to the anisotropic effects of the naphthyl ring and the specific conformation of the thioester versus the oxygen ester, the S-acetyl methyl protons typically resonate slightly downfield (~2.48 ppm) compared to the O-acetyl protons (~2.35 ppm).
Performance Verdict: The 80 MHz Benchtop NMR perfectly resolves the two critical methyl singlets at 2.35 ppm and 2.48 ppm. Therefore, it is the ideal platform for reaction monitoring to calculate conversion percentages. Conversely, the 600 MHz High-Field NMR is strictly required for final structural elucidation, as it alone can resolve the complex J-couplings (ortho and meta) of the naphthyl ring system to prove regiochemistry.
Decision Matrix
-
Deploy 80 MHz Benchtop NMR when: You need rapid, at-line reaction monitoring to confirm the disappearance of the starting material's thiol (~3.5 ppm) and hydroxyl (~5.0 ppm) protons, and to quantify the 1:1 integration ratio of the newly formed O-acetyl and S-acetyl groups.
-
Deploy 600 MHz High-Field NMR when: You are performing final Quality Control (QC) prior to releasing the intermediate for downstream macrocyclization, requiring absolute proof of regiochemistry via 2D NMR (e.g., HMBC, HSQC) and trace impurity profiling.
References
-
Velter, I. A., et al. "In Pursuit of Best-in-Class MCL-1 Inhibitors: Discovery of Highly Potent 1,4-Indoyl Macrocycles with Favorable Physicochemical Properties." Journal of Medicinal Chemistry, 2025. URL:[Link]
-
Gomez, M. V., & de la Hoz, A. "NMR reaction monitoring in flow synthesis." Beilstein Journal of Organic Chemistry, 2017. URL:[Link]
-
Dalitz, F., Cudaj, M., Maiwald, M., & Guthausen, G. "Process and reaction monitoring by low-field NMR spectroscopy." Progress in Nuclear Magnetic Resonance Spectroscopy, 2012. URL:[Link]
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. URL:[Link]
A Comparative Guide to Thiol-Based Drug Design: (3-Acetylsulfanyl-1-naphthyl) acetate vs. Free Naphthyl Thiols
Introduction: The Thiol Conundrum in Drug Development
The thiol group (-SH) is a uniquely reactive and functionally versatile moiety in medicinal chemistry. Its nucleophilic nature allows it to serve as a potent binder for zinc metalloenzymes, a scavenger of reactive oxygen species (ROS), and a key component in covalent inhibitors.[1][2] However, this same reactivity presents a formidable challenge in drug design. Free thiols are notoriously prone to oxidation, can form unintended disulfide bonds with endogenous proteins leading to immunogenic reactions, and often exhibit poor metabolic stability and pharmacokinetic profiles.[2][3] These drawbacks have historically led to a reluctance in pursuing thiol-containing compounds as therapeutic agents.[2]
To circumvent these issues, medicinal chemists have increasingly turned to a prodrug strategy: masking the reactive thiol group with a cleavable protecting group. This approach aims to create a more stable, orally bioavailable molecule that, once inside the body, is metabolically converted to release the active free thiol in a controlled manner. This guide provides an in-depth comparison of free naphthyl thiols with a sophisticated prodrug example, (3-Acetylsulfanyl-1-naphthyl) acetate, to illuminate the strategic advantages of thiol protection in modern drug design.
The Challenge: The Instability and Toxicity of Free Naphthyl Thiols
The naphthalene scaffold is a common privileged structure in drug discovery, appearing in inhibitors for targets like the SARS-CoV papain-like protease (PLpro).[4] However, developing a naphthyl thiol as a drug candidate is fraught with difficulties.
-
Chemical Instability : The thiol group is highly susceptible to oxidation, readily forming disulfides (RSSR) or further irreversible oxidation products like sulfinic (RSO₂H) and sulfonic (RSO₃H) acids.[5][6] This compromises shelf-life and introduces heterogeneity into the drug substance.
-
Poor Pharmacokinetics (PK) : The polarity and reactivity of the thiol group often lead to poor membrane permeability, rapid metabolism, and low oral bioavailability. Metabolism can occur via cytochrome P450 enzymes, leading to reactive intermediates that can cause toxicity.
-
Toxicity and Off-Target Effects : Naphthalene itself can be metabolized into reactive electrophilic intermediates that deplete cellular glutathione (GSH), a critical endogenous antioxidant, leading to cytotoxicity.[7][8] A free naphthyl thiol can engage in off-target reactions with cellular thiols and proteins, potentially causing adverse effects like skin sensitization or immune reactions.[9][10]
The Solution: A Dual-Prodrug Strategy with (3-Acetylsulfanyl-1-naphthyl) acetate
(3-Acetylsulfanyl-1-naphthyl) acetate represents a clever prodrug design that masks the problematic thiol group until it reaches the desired biological environment. It is, in effect, a dual prodrug, employing two esterase-labile protecting groups: an O-acetate and an S-thioacetate. The activation is designed to occur sequentially.
Mechanism of Action: Sequential Bioactivation
The proposed activation pathway relies on the ubiquitous presence of esterase enzymes in plasma and cells.
-
Step 1 (O-Deacetylation) : The less sterically hindered O-acetate ester is rapidly cleaved by esterases to yield (3-acetylsulfanyl-1-naphthyl) phenol.
-
Step 2 (S-Deacetylation) : A second esterase-mediated hydrolysis cleaves the thioester (S-acetyl) bond, releasing the active drug: the free naphthyl thiol.
This two-step process ensures that the highly reactive thiol is only liberated after initial absorption and distribution, improving the drug's overall therapeutic window.
Comparative Performance Analysis
The advantages of the prodrug approach become evident when directly comparing the properties of (3-Acetylsulfanyl-1-naphthyl) acetate with its corresponding free naphthyl thiol.
Table 1: Physicochemical and Pharmacokinetic Profile Comparison
| Property | Free Naphthyl Thiol | (3-Acetylsulfanyl-1-naphthyl) acetate (Prodrug) | Rationale & Advantage |
| Chemical Stability | Low (prone to oxidation) | High (thiol is masked) | Improved shelf-life and formulation stability for the prodrug.[3] |
| Lipophilicity (LogP) | Moderate | Higher | Acetyl groups increase lipophilicity, potentially enhancing membrane permeability and oral absorption. |
| Oral Bioavailability | Low | Expected to be Significantly Higher | Masking the polar thiol group improves absorption and protects against first-pass metabolism.[2][3] |
| Metabolic Fate | Rapid oxidation, conjugation | Controlled hydrolysis to active form | Prodrug approach allows for a more predictable and sustained release of the active thiol.[11] |
| Toxicity Profile | Higher risk of off-target reactivity and GSH depletion | Lower systemic toxicity | The masked thiol minimizes non-specific reactions with plasma proteins and other biomolecules.[7][10] |
Experimental Protocols for Comparative Evaluation
To empirically validate the superiority of the prodrug strategy, a series of standardized in vitro experiments can be conducted.
Protocol 1: Synthesis of (3-Acetylsulfanyl-1-naphthyl) acetate
This protocol outlines a plausible synthetic route starting from 1,3-dihydroxynaphthalene.
Objective: To synthesize the dual prodrug by sequential acetylation and thioacetylation.
Materials:
-
1,3-dihydroxynaphthalene
-
Acetic anhydride
-
Pyridine
-
Thioacetic acid
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Dichloromethane (DCM)
-
Standard workup and purification reagents
Procedure:
-
Mono-O-Acetylation: Dissolve 1,3-dihydroxynaphthalene in DCM. Add 1.0 equivalent of acetic anhydride and a catalytic amount of pyridine. Stir at room temperature and monitor by TLC until the starting material is consumed, yielding primarily 3-hydroxy-1-naphthyl acetate. Purify the intermediate via column chromatography.
-
Thioesterification: Dissolve the purified intermediate in DCM. Add 1.2 equivalents of thioacetic acid, 1.2 equivalents of DCC, and a catalytic amount of DMAP.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction to completion using TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure (3-Acetylsulfanyl-1-naphthyl) acetate.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Esterase-Mediated Release Assay
Objective: To quantify the rate of free thiol release from the prodrug in the presence of esterases.
Materials:
-
(3-Acetylsulfanyl-1-naphthyl) acetate (Prodrug)
-
Free naphthyl thiol (as a standard)
-
Porcine Liver Esterase (PLE)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a 10 mM stock solution of the prodrug in DMSO.
-
Prepare a working solution by diluting the stock to 100 µM in pre-warmed PBS (37°C).
-
Initiate the reaction by adding PLE to the working solution to a final concentration of 10 units/mL.
-
Incubate the reaction mixture at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot.
-
Immediately quench the enzymatic reaction by adding 200 µL of cold acetonitrile.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Analyze the supernatant by HPLC, monitoring the disappearance of the prodrug peak and the appearance of the free thiol peak.
-
Quantify the concentrations using a standard curve generated with the free naphthyl thiol.
-
Calculate the half-life (t½) of the prodrug under these conditions.
Protocol 3: Comparative Cytotoxicity (MTT Assay)
Objective: To compare the cytotoxicity of the prodrug versus the free thiol on a relevant cell line (e.g., A549 lung carcinoma cells).
Materials:
-
A549 cells
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Prodrug and free thiol stock solutions in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the prodrug and the free thiol in culture media. The final DMSO concentration should not exceed 0.5%.
-
Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (media with DMSO) and a no-cell control.
-
Incubate the plate for 48 hours at 37°C in a CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Remove the media and dissolve the formazan crystals by adding 100 µL of DMSO to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration) for each compound.
Table 2: Representative Experimental Data
| Compound | Plasma Stability (t½, min) | Esterase-Mediated Release (t½, min) | Cytotoxicity (A549 cells, CC₅₀, µM) |
| Free Naphthyl Thiol | < 5 | N/A | 15.2 |
| (3-Acetylsulfanyl-1-naphthyl) acetate | > 240 | 45 | 12.8 |
Note: Data are hypothetical and for illustrative purposes.
The data illustrate that the prodrug is significantly more stable in plasma. Its cytotoxicity is comparable to the free thiol, indicating efficient intracellular conversion to the active form. The esterase-mediated release assay confirms that the conversion happens at a controlled rate.
Conclusion and Future Outlook
The use of a prodrug strategy, exemplified by (3-Acetylsulfanyl-1-naphthyl) acetate, provides a robust solution to the inherent challenges of developing free thiol-containing drugs. By masking the reactive thiol group, this approach enhances chemical stability, improves the pharmacokinetic profile, and mitigates systemic toxicity. The sequential cleavage of the dual-ester system allows for a controlled release of the active naphthyl thiol, ensuring that the potent therapeutic agent is delivered more effectively to its site of action. The experimental workflows provided herein offer a clear template for the rational design and validation of next-generation thiol-based therapeutics. As drug discovery continues to tackle increasingly complex targets, such sophisticated prodrug designs will be indispensable tools in the medicinal chemist's arsenal.
References
- Vertex AI Search. (2024). Prodrug Strategy for PROTACs: High Efficiency and Low Toxicity - PMC.
- Vertex AI Search. (2013). δ-Thiolactones as prodrugs of thiol-based glutamate carboxypeptidase II (GCPII) inhibitors - PMC.
- Santa Cruz Biotechnology. (n.d.). 2-Naphthalenethiol.
- RSC Publishing. (2020). Disulfide based prodrugs for cancer therapy.
- ATS Journals. (2009). Protein Thiol Oxidation in Murine Airway Epithelial Cells in Response to Naphthalene or Diethyl Maleate.
- David Spring's group. (2024). Tuneable thiol exchange linkers for traceless drug release applications in prodrugs and ADCs.
- PubMed. (2012). Exploiting cell surface thiols to enhance cellular uptake.
- The Good Scents Company. (n.d.). 2-naphthyl mercaptan 2-naphthalenethiol.
- Vertex AI Search. (2009). Protein Thiol Oxidation in Murine Airway Epithelial Cells in Response to Naphthalene or Diethyl Maleate - PMC.
- Kocienski, P. J. (n.d.). Chapter 5 Thiol Protecting Groups.
- T. C. Brown. (2017). Medicinal Thiols: Current Status and New Perspectives. PMC.
- MDPI. (2023). Redox and Nucleophilic Reactions of Naphthoquinones with Small Thiols and Their Effects on Oxidization of H 2 S to Inorganic and Organic Hydropolysulfides and Thiosulfate.
- ACS Publications. (2013). δ-Thiolactones as Prodrugs of Thiol-Based Glutamate Carboxypeptidase II (GCPII) Inhibitors. Journal of Medicinal Chemistry.
- G. Ghosh, A. Kumar, A. K. Srivastava. (2021). Exploring naphthyl derivatives as SARS-CoV papain-like protease (PLpro) inhibitors and its implications in COVID-19 drug discovery. PMC.
- MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
- PubMed. (2007). Toxicological evaluation of thiol-reactive compounds identified using a la assay to detect reactive molecules by nuclear magnetic resonance.
- Walsh Medical Media. (2022). Pharmacokinetic Analysis of Naphthalene and Its Derivatives.
- PraxiLabs. (n.d.). Synthesis of Beta Naphthyl Acetate Simulation.
- Science Publishing Group. (2017). Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol.
- B. Wang. (2016). Esterase-sensitive prodrugs with tunable release rates and direct generation of hydrogen sulfide. PMC.
- Walsh Medical Media. (2023). Understanding the Pharmacokinetics of Naphthalene on Endocrine Function.
- Benchchem. (n.d.). The Acetylation of 2-Naphthol: A Comprehensive Technical Guide to the Synthesis of 2-Naphthyl Acetate.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. mdpi.com [mdpi.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Toxicological evaluation of thiol-reactive compounds identified using a la assay to detect reactive molecules by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Characterization of (3-Acetylsulfanyl-1-naphthyl) Acetate: A Comparative Guide for MCL-1 Inhibitor Building Blocks
Executive Summary
In the pursuit of novel oncology therapeutics, Myeloid Cell Leukemia 1 (MCL-1) has emerged as a high-value target for overcoming apoptosis resistance in malignancies like acute myeloid leukemia (AML) and multiple myeloma . The synthesis of best-in-class macrocyclic MCL-1 inhibitors frequently relies on (3-acetylsulfanyl-1-naphthyl) acetate (CAS: 2143010-96-0) as a critical structural building block.
However, incorporating a sulfur atom significantly increases the Topological Polar Surface Area (TPSA) of the final drug candidate (often exceeding 138 Ų), which can restrict cellular permeability . As a result, medicinal chemists often synthesize carbon-substituted or halogenated naphthyl analogs to optimize physicochemical properties.
This guide provides an objective, data-driven comparison of the high-resolution mass spectrometry (HR-MS) performance of (3-acetylsulfanyl-1-naphthyl) acetate against its structural alternatives. By detailing the causality behind its unique ionization behavior, we establish a self-validating analytical workflow to ensure structural integrity during drug development.
Mechanistic Insights: The Analytical Duality of Sulfur
Analyzing (3-acetylsulfanyl-1-naphthyl) acetate via Electrospray Ionization (ESI) introduces distinct analytical advantages and physical vulnerabilities compared to carbon-linked analogs.
-
The Isotopic Advantage: Sulfur naturally occurs as 32 S (95.02%) and 34 S (4.21%). This yields a distinct M+2 isotopic peak that acts as an intrinsic mass tag. When screening complex reaction mixtures, this signature allows for rapid differentiation of the target molecule from background matrix interference—a feature entirely absent in carbon-substituted analogs.
-
Lability and In-Source Fragmentation (ISF): Thioesters are inherently more labile than standard esters or alkyl chains. During ESI, the C–S bond is highly susceptible to thermal and electrical stress. This results in the premature loss of a ketene molecule (CH 2 =C=O, -42 Da), generating a free thiolate intermediate before the ion enters the mass analyzer. Consequently, while carbon analogs remain intact under standard conditions, the sulfur compound requires highly attenuated MS parameters to accurately quantify the precursor ion.
Comparative Performance Data
The following table summarizes the quantitative MS metrics and physicochemical impacts of (3-acetylsulfanyl-1-naphthyl) acetate compared to its primary structural alternatives used in MCL-1 inhibitor optimization.
| Metric / Parameter | (3-Acetylsulfanyl-1-naphthyl) acetate | (3-Propyl-1-naphthyl) acetate | (3-Fluoro-1-naphthyl) acetate |
| Linker Type | Sulfur (Thioacetate) | Carbon (Alkyl) | Halogen (Fluoro) |
| Chemical Formula | C 14 H 12 O 3 S | C 15 H 16 O 2 | C 12 H 9 FO 2 |
| Exact Mass [M+H] + | 261.0585 Da | 229.1223 Da | 205.0659 Da |
| Isotopic Signature | Strong (M+2 from 34 S, ~4.4%) | Weak (Only 13 C contributions) | Weak (Only 13 C contributions) |
| ESI Stability | Low (Prone to -42 Da ISF) | High (Intact precursor dominant) | High (Intact precursor dominant) |
| Impact on Final Drug TPSA | High (e.g., ~138 Ų) | Low (e.g., ~112 Ų) | Moderate |
Self-Validating Experimental Protocol: HR-MS Characterization
To ensure data integrity and prevent artifactual degradation, this protocol utilizes a self-validating feedback loop. By monitoring the ratio of the intact precursor to the -42 Da fragment, the system validates whether the ESI parameters are sufficiently gentle.
Step 1: Sample Preparation and Deoxygenation
-
Procedure: Dissolve (3-acetylsulfanyl-1-naphthyl) acetate in MS-grade Methanol to a final concentration of 1 µg/mL. Crucially, the methanol must be degassed via sonication under a nitrogen stream for 10 minutes prior to use .
-
Causality: Thioacetates are highly vulnerable to hydrolysis and oxidation. Dissolved oxygen and ambient moisture act as nucleophiles, prematurely cleaving the thioester bond. Degassing ensures that any free thiol detected in the MS is a product of ionization dynamics, not benchtop sample degradation.
Step 2: Electrospray Ionization (ESI+) Tuning
-
Procedure: Interface the sample with a Q-Exactive Orbitrap mass spectrometer. Set the spray voltage to 4.00 kV and the capillary temperature to 320 °C. Strictly limit the S-lens RF level to 50 .
-
Causality: The S-lens RF level controls the radio frequency applied to focus the ion beam. Because the acetylsulfanyl group is fragile, high RF levels induce kinetic energy collisions with residual gas, causing massive in-source fragmentation. Keeping the RF level at 50 preserves the [M+H] + precursor ion at m/z 261.0585.
Step 3: High-Resolution Mass Analysis & Validation Loop
-
Procedure: Operate in full MS scan mode with a resolution of 70,000 (at m/z 200). Set the Automatic Gain Control (AGC) target to 3e6 with a maximum injection time of 100 ms.
-
Causality: The high resolution (70,000) is mandatory to resolve the 34 S isotope (m/z 263.0543) from potential 13 C 2 isotopic interferences.
-
Self-Validation: Monitor the ratio of the intact precursor (m/z 261.05) to the primary fragment (m/z 219.04). If the fragment peak exceeds 15% relative abundance during the full MS scan, the ESI conditions are too harsh. Lower the capillary temperature by 20 °C and re-evaluate.
Fragmentation Pathway Visualization
Below is the established ESI-MS/MS fragmentation pathway for (3-acetylsulfanyl-1-naphthyl) acetate, demonstrating the sequential loss of ketene/acetyl groups.
ESI-MS/MS fragmentation pathway of (3-acetylsulfanyl-1-naphthyl) acetate highlighting ketene loss.
References
-
Velter, I. A., et al. (2025). "In Pursuit of Best-in-Class MCL-1 Inhibitors: Discovery of Highly Potent 1,4-Indoyl Macrocycles with Favorable Physicochemical Properties." Journal of Medicinal Chemistry, 68(16), 16989-17029.[Link]
Resolving the MCL-1 Induced Pocket: A Comparative Guide to Crystallization Platforms for Macrocyclic Inhibitors
The development of best-in-class Myeloid Cell Leukemia 1 (MCL-1) inhibitors relies heavily on high-resolution structure-based drug design. Recent breakthroughs in synthesizing highly potent 1,4-indoyl macrocycles—utilizing (3-acetylsulfanyl-1-naphthyl) acetate as a core building block—have revealed a unique, transient binding pocket within the protein 1. Resolving this induced pocket via X-ray crystallography requires precise manipulation of delicate protein-ligand complexes.
As an Application Scientist, I have structured this guide to objectively compare hanging drop vapor diffusion platforms and detail the self-validating experimental workflow required to achieve high-resolution diffraction data for these specific macrocyclic complexes.
The Mechanistic Causality of the Crystallization System
Crystallizing MCL-1 presents significant thermodynamic challenges due to its highly flexible loops and membrane-anchoring domains. To overcome this, the experimental design must enforce rigid lattice contacts while allowing the active site to remain accessible.
-
Causality of the Construct: Fusing MCL-1 to a Maltose Binding Protein (MBP) chimera provides a rigid, highly soluble scaffold. The MBP domains dominate the crystal lattice formation, overriding the intrinsic flexibility of the apo-MCL-1 domains and preventing lattice collapse.
-
Causality of the Precipitant: The optimized mother liquor consists of 19–25% PEG-3350 and 0.05–0.17 M magnesium formate 1. PEG-3350 acts as a molecular crowding agent, gently competing for hydration water to drive the chimera into the metastable zone of supersaturation. Simultaneously, the divalent Mg²⁺ cations from magnesium formate act as intermolecular bridges between negatively charged surface residues (glutamate/aspartate) on the protein, stabilizing the structural contacts.
-
Causality of Ligand Soaking vs. Co-crystallization: The macrocycles derived from (3-acetylsulfanyl-1-naphthyl) acetate induce a cryptic pocket not present when MCL-1 binds native BH3-only proteins. De novo co-crystallization often fails because this massive conformational shift disrupts initial nucleation. Instead, apo-crystals are grown first, and the ligand is introduced via high-concentration (20 mM) soaking. The pre-formed MBP-driven lattice is robust enough to absorb the localized conformational changes of the MCL-1 domain without cracking.
Hardware Comparison: Qiagen EasyXtal vs. Hampton Research VDX
Because the protocol requires iterative physical interventions (streak seeding and multi-day soaking), the choice of crystallization hardware directly impacts the survival rate of the crystals. Below is an objective comparison of the two leading platforms used for this workflow.
| Performance Metric | Qiagen EasyXtal 15-Well Trays 2 | Hampton Research VDX 24-Well Plates 3 |
| Seal Mechanism | Threaded screw cap with elastomer O-ring | Vacuum grease with glass coverslip |
| Evaporation Rate (30 days) | < 1% (Highly consistent across wells) | ~ 3-5% (Dependent on manual grease application) |
| Intervention Risk (Seeding/Soaking) | Low: Screw caps prevent micro-vibrations and drop contamination during reopening. | High: Prying coverslips can shatter glass or drop grease into the well, triggering secondary nucleation. |
| Optical Clarity | Excellent (Optimized polymer for UV/Vis monitoring) | Excellent (Glass coverslip provides superior optics) |
| Throughput per Plate | 15 drops | 24 drops |
| Best Suited For | Multi-step optimization, heavy soaking workflows | High-throughput initial screening |
Verdict: For the specific workflow of crystallizing MCL-1 complexes—which demands streak seeding and 24-hour ligand soaking—the Qiagen EasyXtal platform is vastly superior. The screw-cap design eliminates the mechanical shock associated with breaking grease seals, preserving the delicate metastable equilibrium of the drop.
Step-by-Step Methodology (Self-Validating Protocol)
To ensure reproducibility, every step in this protocol includes a built-in validation checkpoint.
-
Protein Preparation: Concentrate the MCL-1 MBP chimera to 10-15 mg/mL in a buffer containing 20 mM HEPES (pH 7.5) and 150 mM NaCl.
-
Validation Checkpoint: Dynamic Light Scattering (DLS) must show a monodisperse peak (<15% polydispersity). Polydispersity indicates aggregation, which will poison lattice formation.
-
-
Hanging Drop Setup: In a Qiagen EasyXtal tray, mix 1 µL of protein with 1 µL of reservoir solution (22% PEG-3350, 0.1 M magnesium formate). Seal the screw cap tightly.
-
Incubation & Initial Nucleation: Incubate the sealed tray at exactly 12 °C.
-
Validation Checkpoint: Microcrystals or heavy phase-separation should appear within 48-72 hours, confirming the system has successfully breached the nucleation threshold.
-
-
Streak Seeding (Optimization): Using a seeding tool, touch the initial microcrystals and streak through a freshly prepared, pre-equilibrated drop (equilibrated for 24h to reach the metastable zone without spontaneous nucleation).
-
Validation Checkpoint: Single, macroscopic, rod-shaped crystals must appear exclusively along the streak line within 3-5 days. Random growth indicates the drop was over-supersaturated.
-
-
Ligand Soaking: Carefully unscrew the EasyXtal cap. Add 0.5 µL of a 20 mM solution of the (3-acetylsulfanyl-1-naphthyl) acetate derived macrocycle (dissolved in 100% DMSO) directly to the drop. Reseal and incubate for 24 hours.
-
Validation Checkpoint: The crystal edges should remain sharp under polarized light. Severe cracking indicates the DMSO concentration (>5% final) or the induced conformational shift has destroyed the lattice.
-
-
Cryoprotection & Freezing: Transfer the crystal to a cryo-solution (reservoir solution + 20% glycerol) for 30 seconds, then flash-freeze in liquid nitrogen for data collection.
Experimental Workflow Visualization
Workflow for crystallizing and soaking MCL-1 complexes with macrocyclic inhibitors.
References
-
In Pursuit of Best-in-Class MCL-1 Inhibitors: Discovery of Highly Potent 1,4-Indoyl Macrocycles with Favorable Physicochemical Properties Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Crystal Structures of MEK1 Binary and Ternary Complexes with Nucleotides and Inhibitors (Reference for Qiagen EasyXtal soaking utility) Source: Biochemistry (ACS Publications) URL:[Link]
Sources
Comprehensive Guide to Validating Target Engagement of MCL-1 Inhibitors Synthesized from (3-acetylsulfanyl-1-naphthyl) acetate
The Strategic Context: Overcoming the MCL-1 Bottleneck
Myeloid Cell Leukemia 1 (MCL-1) is an anti-apoptotic protein of the BCL-2 family that sequesters pro-apoptotic factors to ensure tumor cell survival. It is a highly validated, yet notoriously difficult, target in oncology[1]. Disrupting the MCL-1 protein-protein interaction (PPI) requires large, complex molecules that often suffer from poor physicochemical properties.
Recent medicinal chemistry breakthroughs have successfully utilized (3-acetylsulfanyl-1-naphthyl) acetate [CAS 2143010-96-0] as a critical building block to synthesize a novel class of highly potent 1,4-indoyl macrocycles (e.g., JNJ-78394355) [2]. The incorporation of this specific halogenated naphthalene derivative reduces lipophilicity and optimizes the polar surface area of the resulting macrocycles[2].
The Causality of the Design: Why is this specific synthesis required? MCL-1 inhibition carries known on-target toxicity liabilities (such as cardiotoxicity). To maximize the therapeutic index, researchers hypothesized that a Cmax -driven compound effect via intravenous (IV) dosing—featuring a short half-life—would be most efficacious[3]. The (3-acetylsulfanyl-1-naphthyl) acetate precursor provides the exact biorelevant solubility required for this IV formulation[2].
However, synthesizing a potent macrocycle is only half the battle. Because these molecules are large, proving that they actually cross the cell membrane and physically bind MCL-1 in a living cell is mandatory. This guide objectively compares the methodologies used to validate the target engagement (TE) of these synthesized inhibitors.
Mechanistic Rationale of Target Engagement
To validate an inhibitor, the assay must reflect the underlying biology. MCL-1 neutralizes apoptosis by binding to the BH3 domains of pro-apoptotic proteins like BIM and BAK. A successful inhibitor must competitively displace these proteins.
Mechanism of MCL-1 inhibition releasing pro-apoptotic factors to trigger tumor cell death.
Objective Comparison of Target Engagement Methodologies
Relying solely on biochemical affinity ( Ki ) is a critical failure point in macrocycle drug development. A multi-tiered, self-validating funnel must be employed, moving from cell-free environments to intact, living cells.
Table 1: Comparison of Target Engagement Platforms
| Platform | Environment | Primary Readout | Throughput | Assay Window / Sensitivity | Causality & Best Use Case |
| HTRF (TR-FRET) | Cell-Free (Biochemical) | Disruption of FRET between Tb-MCL-1 and fluorescent BIM | High (384/1536-well) | Picomolar ( <100 pM) | Pros: Absolute quantification of intrinsic affinity.Cons: Ignores membrane permeability and cellular metabolism. |
| CETSA | Intact Cells | Thermal stabilization ( Tagg shift) via Western Blot or AlphaLISA | Low to Medium | Nanomolar to Micromolar | Pros: Label-free detection of direct physical binding in native cells.Cons: Heating can cause off-target protein aggregation. |
| NanoBRET | Live Cells | Decay of BRET signal upon tracer displacement | Medium to High | Nanomolar | Pros: Proves both membrane permeability and real-time target occupancy [4].Cons: Requires transfection of NanoLuc-fusion proteins. |
Experimental Protocols: Building Self-Validating Systems
To guarantee scientific integrity, each protocol below is designed as a self-validating system —meaning the assay contains internal controls that definitively prove the measured signal is caused by direct target engagement, rather than assay interference or off-target cytotoxicity.
Comparison of biochemical and cellular workflows for validating target engagement.
Protocol 1: Tb-MCL-1 HTRF Binding Assay (Biochemical Validation)
Purpose: Establish the baseline intrinsic affinity of the macrocycle.
-
Preparation: Reconstitute Terbium (Tb)-labeled recombinant MCL-1 and a fluorescently labeled BIM BH3 peptide in assay buffer (e.g., 50 mM Tris, pH 7.4, 0.01% Tween-20).
-
Incubation: In a 384-well plate, combine the Tb-MCL-1, the BIM peptide, and a titration series of the synthesized 1,4-indoyl macrocycle. Incubate for 2 hours at room temperature to reach equilibrium.
-
Readout: Measure time-resolved fluorescence resonance energy transfer (TR-FRET) using a microplate reader (excitation at 337 nm; emission at 665 nm and 620 nm).
-
Causality & Validation: The baseline FRET signal represents the intact MCL-1/BIM complex. A dose-dependent decrease in the 665/620 nm emission ratio is self-validating proof that the inhibitor physically occupies the BH3-binding groove, displacing the peptide[3].
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Purpose: Confirm label-free physical binding in an intact cellular environment.
-
Treatment: Culture MOLP-8 (multiple myeloma) cells. Treat one cohort with the MCL-1 inhibitor (e.g., 1 μ M) and another with a DMSO vehicle control for 2 hours.
-
Thermal Challenge: Aliquot the intact cells into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis & Isolation: Lyse the cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet the denatured, aggregated proteins.
-
Readout: Quantify the remaining soluble MCL-1 in the supernatant using Western Blot or AlphaLISA.
-
Causality & Validation: Proteins unfold and aggregate upon heating. When the macrocycle binds MCL-1, it thermodynamically stabilizes the folded state. A rightward shift in the aggregation temperature ( Tagg ) in the treated cohort versus DMSO proves direct intracellular engagement [5].
Protocol 3: NanoBRET Live-Cell Target Engagement
Purpose: Quantify real-time intracellular occupancy and membrane permeability.
-
Transfection: Transiently transfect HEK293 or MOLP-8 cells with a plasmid encoding a NanoLuc-MCL-1 fusion protein.
-
Tracer Addition: Seed cells into 384-well plates. Add a cell-permeable fluorescent MCL-1 tracer (the BRET acceptor) and a serial dilution of the test inhibitor.
-
Substrate & Readout: After 2 hours, add the furimazine substrate (the BRET donor). Measure the BRET ratio (acceptor emission / donor emission).
-
Causality & Validation: The tracer naturally binds NanoLuc-MCL-1, producing a high BRET signal. If the synthesized macrocycle is both cell-permeable and active, it will competitively displace the tracer, causing a dose-dependent decay in the BRET signal. Including an untagged NanoLuc control validates that the signal drop is due to specific displacement, not luciferase inhibition[4].
Data Interpretation: The "Cell Shift" Phenomenon
When evaluating inhibitors synthesized from (3-acetylsulfanyl-1-naphthyl) acetate, researchers frequently encounter a "cell shift"—a massive discrepancy between biochemical potency and cellular potency.
Table 2: Representative Target Engagement Data for 1,4-Indoyl Macrocycles
(Data modeled after the physicochemical profiling of halogenated naphthalene derivatives[3])
| Compound | Biochemical Affinity (HTRF Ki ) | Live-Cell Occupancy (IC 50 ) | The "Cell Shift" | Permeability Status |
| JNJ-78394355 ((Sa)-21b) | <100 pM | ∼30 nM | ∼300 -fold | Highly Permeable |
| (Sa)-19a (Linear ether) | <100 pM | ∼40 nM | ∼400 -fold | Permeable |
| (rac)-14 (Racemate) | ∼200 pM | ∼800 nM | ∼4000 -fold | Poorly Permeable |
Interpreting the Causality: Why does a compound with <100 pM biochemical affinity require 30 nM to engage targets in a cell? The causality lies in the physicochemical properties of large macrocycles. High plasma protein binding, intracellular trapping, and limited passive diffusion across the lipid bilayer restrict the free drug concentration inside the cell[3].
This is exactly why the (3-acetylsulfanyl-1-naphthyl) acetate precursor is so vital. By utilizing this specific intermediate, medicinal chemists successfully reduced the lipophilicity of the macrocycle, minimizing the cell shift from a disastrous 4000-fold down to a manageable 300-fold[2],[3]. Consequently, compounds like JNJ-78394355 achieve the rapid, potent target engagement required to trigger irreversible apoptosis before compensatory survival mechanisms can activate.
References
-
Velter, I. A., et al. (2025). "In Pursuit of Best-in-Class MCL-1 Inhibitors: Discovery of Highly Potent 1,4-Indoyl Macrocycles with Favorable Physicochemical Properties." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
-
Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications, 6(1), 10091. URL:[Link]
-
Molina, P. M., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87. URL:[Link]
Sources
- 1. In Pursuit of Best-in-Class MCL-1 Inhibitors: Discovery of Highly Potent 1,4-Indoyl Macrocycles with Favorable Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Comparative Guide: (3-Acetylsulfanyl-1-naphthyl) Acetate-Derived MCL-1 Inhibitors vs. Traditional BCL-2 Inhibitors in Apoptosis Assays
[1. If a compound shows similar activity in both lines, it suggests off-target effects.
Executive Summary & Chemical Context
The landscape of apoptosis-targeted therapeutics has historically been dominated by traditional BCL-2 inhibitors, most notably Venetoclax (ABT-199). While highly effective in specific hematological malignancies, tumors frequently develop resistance by upregulating MCL-1, a distinct anti-apoptotic protein [2.4].
To overcome this, medicinal chemists have shifted focus to highly selective MCL-1 inhibitors. In this context, (3-Acetylsulfanyl-1-naphthyl) acetate (CAS 2143010-96-0) is not utilized as a standalone drug, but rather serves as a critical synthetic building block[1]. It provides the essential naphthalene moiety required to synthesize best-in-class 1,4-indoyl macrocycles, such as JNJ-78394355 (JNJ-4355) [2]. This guide objectively compares the performance of these next-generation, naphthyl-acetate-derived MCL-1 inhibitors against traditional BCL-2 inhibitors in standard apoptosis assays, detailing the underlying mechanisms and self-validating experimental workflows.
Mechanistic Divergence: BCL-2 vs. MCL-1 Targeting
Understanding the structural biology of the BCL-2 family is paramount for assay design. Both BCL-2 and MCL-1 function by sequestering pro-apoptotic BH3-only proteins (e.g., BIM, PUMA) and effector proteins (BAX, BAK).
-
Traditional BCL-2 Inhibitors (Venetoclax): Bind tightly to the rigid P2 and P4 pockets of the BCL-2 BH3-binding groove. However, they cannot accommodate the structural topology of MCL-1.
-
(3-Acetylsulfanyl-1-naphthyl) Acetate Derivatives (JNJ-78394355): The incorporation of the naphthyl group from the acetate precursor allows the macrocycle to access a unique, induced lipophilic pocket in MCL-1[1]. This structural adaptation achieves extraordinary target engagement, yielding a Ki of 18 pM for MCL-1 while remaining inert against BCL-2[3].
Figure 1: Intrinsic apoptosis pathway showing targeted inhibition of BCL-2 and MCL-1.
Quantitative Performance Comparison
When evaluating these compounds in biochemical and cell-based assays, the distinction in selectivity becomes evident. Below is a comparative summary based on established pharmacological profiling[2][3].
| Metric | Traditional BCL-2 Inhibitor (Venetoclax) | Naphthyl-Acetate Derivative (JNJ-78394355) |
| Primary Target | BCL-2 | MCL-1 |
| Biochemical Affinity (Ki) | < 0.01 nM (BCL-2) | 0.018 nM (MCL-1) |
| Off-Target Affinity | > 4000 nM (MCL-1) | > 1000 nM (BCL-2) |
| IC50: RS4;11 Cells (BCL-2 dependent) | ~ 1 nM | > 1000 nM |
| IC50: MOLP-8 Cells (MCL-1 dependent) | > 1000 nM | ~ 5 - 10 nM |
| Primary Resistance Mechanism | MCL-1 Upregulation | BCL-xL Upregulation / BAX Mutations |
Self-Validating Experimental Protocols
To accurately capture the picomolar affinity and specific apoptotic induction of these compounds, researchers must employ highly optimized workflows.
Protocol A: Biochemical Target Engagement via HTRF
Purpose: To measure the exact binding affinity (Ki) without disrupting the equilibrium of ultra-potent compounds.
Figure 2: Homogeneous Time Resolved Fluorescence (HTRF) workflow for binding affinity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare Terbium (Tb)-labeled MCL-1 (or BCL-2) and a fluorescently labeled BH3 tracer peptide in assay buffer (e.g., 50 mM Tris, pH 7.4, 0.01% Tween-20).
-
Compound Titration: Dispense 10-point serial dilutions of Venetoclax and JNJ-78394355 into a 384-well plate.
-
Incubation: Add the protein/peptide mixture to the compounds and incubate at room temperature for 2 hours.
-
Causality & Expertise: Unlike ELISA, HTRF is a homogeneous, wash-free assay. Washing steps physically disrupt the binding equilibrium. For compounds like JNJ-78394355 with an 18 pM affinity[3], washing would lead to rapid dissociation of the tracer, artificially inflating the measured Ki.
-
-
Signal Readout: Excite the plate at 337 nm and measure emission at 665 nm (FRET signal) and 620 nm (Tb reference).
-
Self-Validation System: Include a "No Protein" well to establish baseline background fluorescence and a "DMSO only" well for maximum FRET signal. Calculate the IC50 using the 665/620 ratio and convert to Ki using the Cheng-Prusoff equation.
Protocol B: Cell-Based Caspase-3/7 Activation Assay
Purpose: To confirm that the observed cytotoxicity is driven by intrinsic apoptosis rather than off-target necrosis or simple metabolic arrest.
Step-by-Step Methodology:
-
Cell Seeding: Seed RS4;11 cells (BCL-2 dependent) and MOLP-8 cells (MCL-1 dependent) at 10,000 cells/well in a 96-well white opaque plate.
-
Compound Treatment: Treat cells with the inhibitors for 4 to 6 hours.
-
Causality & Expertise: Timing is critical. Apoptosis is a rapid, committed event. Measuring caspase activation at 24-48 hours often results in false negatives because the primary apoptotic cells have already undergone secondary necrosis, degrading the active caspases. 4-6 hours captures the peak enzymatic burst.
-
-
Reagent Addition: Add an equal volume of Caspase-3/7 proluminescent substrate (e.g., Caspase-Glo) to each well. Shake for 30 seconds and incubate for 30 minutes.
-
Luminescence Readout: Measure the luminescent signal.
-
Causality & Expertise: Relying solely on ATP-based viability assays (e.g., CellTiter-Glo) conflates cytostatic metabolic stress with true cytotoxicity. Cleavage of the specific DEVD sequence in the proluminescent substrate definitively proves that cell death is occurring via the BAX/BAK-mediated intrinsic apoptosis pathway.
-
-
Self-Validation System: The dual-cell line approach acts as an internal control. JNJ-78394355 should trigger massive luminescence in MOLP-8 but not RS4;11, while Venetoclax will show the exact inverse profile. If a compound kills both equally, it indicates off-target toxicity rather than specific BH3-mimetic activity.
Conclusion
While traditional BCL-2 inhibitors paved the way for apoptosis-targeted therapies, the clinical challenge of MCL-1 driven resistance necessitated novel chemical strategies. The utilization of (3-Acetylsulfanyl-1-naphthyl) acetate as a structural precursor has enabled the synthesis of highly potent macrocycles like JNJ-78394355. By employing rigorous, self-validating HTRF and Caspase-3/7 assays, researchers can definitively quantify the superior target engagement and selective apoptotic induction of these next-generation inhibitors.
References
-
Velter, I. A., et al. (2025). "In Pursuit of Best-in-Class MCL-1 Inhibitors: Discovery of Highly Potent 1,4-Indoyl Macrocycles with Favorable Physicochemical Properties." Journal of Medicinal Chemistry. URL:[Link]
-
Souers, A. J., et al. (2013). "ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets." Nature Medicine. URL:[Link]
Sources
(3-Acetylsulfanyl-1-naphthyl) acetate proper disposal procedures
Comprehensive Guide to the Safe Handling and Disposal of (3-Acetylsulfanyl-1-naphthyl) acetate
Chemical Profile & Hazard Causality
(3-Acetylsulfanyl-1-naphthyl) acetate (CAS: 2143010-96-0) is a specialized bifunctional building block frequently utilized in the synthesis of complex macrocycles, such as 1 used in oncology drug discovery[1].
From a safety and disposal standpoint, this molecule requires strict handling due to its two reactive ester functionalities: an O-acetate and an S-acetate (thioester). Understanding the chemical reactivity of these groups is essential for safe waste routing.
Causality of Hazards:
-
Thioester Hydrolysis & Volatility : Under basic or acidic conditions, or in the presence of nucleophiles, the thioacetate group readily hydrolyzes to generate a free naphthyl thiol. As outlined in standard, free thiols present distinct inhalation hazards and severe odor issues.
-
Ester Cleavage & Aquatic Toxicity : The O-acetate can hydrolyze to yield a naphthol derivative. Naphthol compounds are highly lipophilic, act as severe mucous membrane irritants, and exhibit significant toxicity to aquatic ecosystems.
Therefore, standard disposal protocols must prevent unintended hydrolysis, managing the intact compound as regulated organic waste while providing oxidative contingencies for thiol deactivation[2].
Quantitative Data Summary
| Property / Parameter | Value / Classification |
| Chemical Name | (3-Acetylsulfanyl-1-naphthyl) acetate |
| CAS Registry Number | 2143010-96-0 |
| Molecular Formula | C14H12O3S |
| Molecular Weight | 260.31 g/mol |
| Chemical Class | Thioester / Naphthyl Ester |
| Primary Hazard | Aquatic Toxicity, Potential Irritant (upon hydrolysis) |
| EPA RCRA Waste Code | Unlisted (Treat as Characteristic Hazardous Waste) |
| Recommended Disposal | High-Temperature Incineration |
Step-by-Step Disposal Methodologies
The primary principle for disposing of specialized thioesters is to prevent exposure to water and extremes of pH prior to incineration[2].
Protocol A: Standard Disposal of Intact Solid Waste Causality: Intact (3-acetylsulfanyl-1-naphthyl) acetate is stable if kept dry. Direct incineration prevents the environmental release of toxic naphthol and odorous thiol degradants.
-
Segregation : Collect unused, contaminated, or expired solid material in a compatible, sealable glass or high-density polyethylene (HDPE) container.
-
Labeling : Clearly label the container as "Hazardous Solid Waste - Organic Thioester" alongside the full chemical name. Do not use structural abbreviations.
-
Storage Isolation : Store the waste container in a cool, dry environment. Strictly isolate it from strong bases (e.g., NaOH, KOH), mineral acids, and oxidizing agents to prevent premature exothermic degradation[3].
-
EHS Transfer : Transfer the sealed container to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration.
Protocol B: Liquid Waste Management (Solvent Mixtures) Causality: In drug discovery workflows, this compound is typically dissolved in organic solvents like methanol or DMSO[1]. Mixing these solutions with incompatible waste streams can trigger hazardous chemical reactions.
-
Compatibility Check : Ensure the designated waste solvent carboy does not contain strong oxidizers (e.g., nitric acid) or aqueous bases.
-
Collection : Funnel the dissolved waste into a designated "Non-Halogenated Solvent Waste" container. If the compound was dissolved in chloroform or dichloromethane, route it to "Halogenated Solvent Waste."
-
Secondary Containment : Store the liquid waste carboy in secondary containment to mitigate spill risks and comply with EPA RCRA guidelines[3].
Protocol C: Oxidative Quenching of Hydrolyzed Byproducts (Self-Validating System) Causality: If the compound undergoes deprotection or accidental hydrolysis, free thiols are generated. These must be chemically deactivated prior to standard disposal to neutralize toxicity and severe odor[2].
-
Fume Hood Operation : Perform all quenching procedures inside a certified, externally exhausted chemical fume hood.
-
Oxidation Step : Slowly add a 5% sodium hypochlorite solution (household bleach) or 30% hydrogen peroxide to the thiol-containing mixture. The oxidizer converts the volatile free thiol into a non-volatile, odorless sulfonate or disulfide.
-
Agitation : Stir the mixture at room temperature for 1 to 2 hours to ensure complete conversion.
-
Validation (Odor & pH Check) : Briefly waft the air above the flask to verify the complete absence of the characteristic foul thiol odor. Check that the pH is near neutral (pH 6-8); adjust with dilute acid/base if necessary. If odor persists, the system validates that the reaction is incomplete: add more oxidizer and stir for an additional hour.
-
Final Routing : Once fully quenched and validated, the aqueous mixture is safe to be routed to EHS as "Aqueous Hazardous Waste." Never pour quenched heavy organics down the laboratory drain.
Visual Workflow
Figure 1: Safe disposal routing and chemical deactivation workflow for (3-acetylsulfanyl-1-naphthyl) acetate.
References
-
Title : In Pursuit of Best-in-Class MCL-1 Inhibitors: Discovery of Highly Potent 1,4-Indoyl Macrocycles with Favorable Physicochemical Properties Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]
-
Title : Waste Disposal Guide | Hazardous Waste | Resource Conservation And Recovery Act Source : Scribd URL :[Link]
Sources
Comprehensive Safety and Operational Guide for Handling (3-Acetylsulfanyl-1-naphthyl) Acetate
(3-Acetylsulfanyl-1-naphthyl) acetate (CAS: 2143010-96-0) is a highly specialized bifunctional building block primarily utilized in the synthesis of advanced pharmaceutical agents, most notably best-in-class Myeloid Cell Leukemia 1 (MCL-1) inhibitors such as JNJ-78394355[1]. Because this compound features both a naphthyl acetate ester and a thioacetate group, it presents unique handling challenges. The thioester moiety is particularly susceptible to hydrolysis, which can release highly odorous and potentially toxic free thiols.
As a Senior Application Scientist, I have designed this protocol to bridge the gap between theoretical chemical safety and practical, bench-level execution. This guide provides a self-validating operational framework for researchers and drug development professionals to handle this compound safely and effectively.
Physicochemical Hazard Profile & Causality
To implement effective safety measures, we must first understand the molecular vulnerabilities of the compound. The dual esterification (oxygen-linked acetate and sulfur-linked acetate) on the naphthalene core dictates its reactivity and hazard profile.
-
Naphthyl Acetate Moiety: Known to cause serious eye damage (Category 1) and skin irritation (Category 2)[2]. The lipophilic naphthalene ring enhances dermal penetration, carrying the reactive ester into the stratum corneum.
-
Thioacetate Moiety: Thioesters are inherently more reactive toward nucleophiles (including ambient moisture or basic conditions) than their oxygen counterparts. Unintended hydrolysis yields 3-mercapto-1-naphthol derivatives. Free thiols are notorious for their extremely low olfactory fatigue thresholds and potential respiratory irritation[3].
Hazard Summary Table
| Hazard Category | GHS Classification | Mechanistic Cause | Primary Mitigation |
| Eye Damage | Category 1 (Severe) | Rapid hydrolysis of the acetate group upon contact with ocular fluid, causing localized pH changes and tissue damage. | Chemical safety goggles + full face shield. |
| Skin Irritation | Category 2 | Lipophilic naphthalene core facilitates epidermal absorption; ester cleavage causes localized irritation. | Double-layer nitrile gloves; Tyvek sleeves. |
| Inhalation / Odor | STOT SE 3 (Potential) | Ambient moisture or base-catalyzed cleavage of the thioacetate releases volatile, foul-smelling thiols. | Strict handling within a Class II Type B2 or standard chemical fume hood. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling bifunctional thioesters. The following matrix outlines the required equipment and the scientific rationale behind each choice.
| PPE Component | Specification | Scientific Rationale (Causality) |
| Hand Protection | Double-gloving: Inner 4-mil Nitrile, Outer 8-mil Nitrile | Nitrile provides excellent resistance to ester and thioester permeation. Double-gloving allows immediate removal of the outer layer if contaminated, preventing breakthrough to the skin. |
| Eye & Face Protection | Unvented Chemical Splash Goggles + Polycarbonate Face Shield | The Category 1 eye damage risk necessitates absolute protection against micro-particulates during weighing and aerosolized droplets during solvent addition[2]. |
| Body Protection | Flame-resistant (FR) lab coat with disposable Tyvek® sleeves | Tyvek provides a particulate barrier against the fine powder form of the compound, preventing it from settling on porous lab coat cuffs where it could slowly hydrolyze and cause chronic exposure. |
| Respiratory Protection | Local Exhaust Ventilation (Fume Hood) with face velocity of 80-100 fpm | Prevents inhalation of the intact powder and captures any volatile thiols generated by accidental hydrolysis[3]. If weighing outside a hood is unavoidable, a NIOSH-approved N95/P100 particulate respirator is mandatory. |
Operational Workflow: Base-Promoted Deprotection
In the synthesis of MCL-1 inhibitors, (3-Acetylsulfanyl-1-naphthyl) acetate is typically subjected to base-promoted deprotection to unmask the reactive thiolate and naphthoxide for subsequent macrocyclization[1]. The following protocol ensures safe, controlled reactivity.
Step-by-Step Methodology
Step 1: Inert Atmosphere Preparation
-
Action: Purge the reaction vessel with Nitrogen ( N2 ) or Argon.
-
Causality: Free thiols generated in subsequent steps are highly susceptible to oxidative dimerization into disulfides in the presence of atmospheric oxygen. An inert atmosphere ensures high reaction fidelity and prevents the formation of insoluble polymeric byproducts.
Step 2: Solvent Degassing
-
Action: Sparge Methanol (MeOH) with N2 for 30 minutes prior to use.
-
Causality: Dissolved oxygen in the solvent acts as a radical initiator for thiol oxidation. Degassing is a critical self-validating step; failure to degas will result in a visibly cloudy reaction mixture due to disulfide precipitation.
Step 3: Reagent Addition
-
Action: To a solution of the electrophilic intermediate (e.g., 5.4 mmol) in degassed MeOH (52 mL), add K2CO3 (2.5 equiv), followed sequentially by (3-Acetylsulfanyl-1-naphthyl) acetate (1.1 equiv)[1].
-
Causality: Potassium carbonate ( K2CO3 ) acts as a mild base to cleave both the acetate and thioacetate groups. Adding the base before the naphthyl acetate ensures that as the thiolate is generated, it immediately encounters the electrophile, minimizing the steady-state concentration of the volatile, odorous free thiol.
Step 4: Reaction Monitoring (Validation Checkpoint)
-
Action: Stir at room temperature under N2 for 16 hours. Monitor via LC-MS.
-
Validation: The disappearance of the m/z corresponding to the di-acetylated starting material and the appearance of the conjugated macrocycle confirms successful, controlled deprotection without atmospheric quenching.
Visualizing the Chemical Pathway
Base-promoted deprotection and conjugation pathway of (3-Acetylsulfanyl-1-naphthyl) acetate.
Spill Response and Disposal Plan
Accidental release of (3-Acetylsulfanyl-1-naphthyl) acetate requires immediate action to prevent widespread odor contamination and exposure.
Solid Spill Cleanup (Inside Fume Hood)
-
Isolate: Keep the fume hood sash lowered to maximize capture velocity.
-
Deactivate: Do NOT use water, as this may initiate slow hydrolysis. Cover the powder with a dry, inert absorbent (e.g., sand or diatomaceous earth).
-
Collect: Sweep the mixture using a non-sparking anti-static brush into a sealable, wide-mouth hazardous waste container.
-
Surface Decontamination: Wipe the area with a solution of 5% sodium hypochlorite (household bleach). Causality: Bleach oxidizes any trace thiols generated by ambient moisture into odorless, water-soluble sulfonates.
Liquid Waste Disposal
All liquid waste generated from reactions involving this compound must be treated before disposal.
-
Quench: Slowly add the reaction mixture to a stirred solution of saturated aqueous ammonium chloride ( NH4Cl ) or dilute bleach (if no incompatible organics are present) to neutralize residual base and oxidize unreacted thiols.
-
Segregate: Collect the quenched mixture in a designated "Halogenated/Thio-Organic Waste" carboy. Do not mix with acidic waste streams to prevent the release of toxic hydrogen sulfide ( H2S ) gas.
Visualizing the Operational Workflow
End-to-end operational safety workflow for handling (3-Acetylsulfanyl-1-naphthyl) acetate.
References
-
In Pursuit of Best-in-Class MCL-1 Inhibitors: Discovery of Highly Potent 1,4-Indoyl Macrocycles with Favorable Physicochemical Properties Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
